AM694 3-iodo isomer
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKGCUFVLWGTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017331 | |
| Record name | AM694 3-iodo isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-91-4 | |
| Record name | AM694 3-iodo isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Pharmacological Properties of AM694 3-iodo Isomer
Introduction
The landscape of cannabinoid research has been significantly shaped by the advent of synthetic cannabinoid receptor agonists (SCRAs). These molecules, initially developed as research tools to probe the endocannabinoid system, have also emerged as substances of abuse, necessitating a thorough understanding of their chemical and pharmacological profiles. The AM series of cannabinoids, developed by Alexandros Makriyannis, represents a prominent class of these compounds. This guide focuses on a specific analog, the 3-iodo isomer of AM694, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
The parent compound, AM694, is a potent and selective agonist for the CB1 receptor.[1] The introduction of a halogen atom, such as iodine, at the 3-position of the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the known and predicted chemical properties, synthesis, pharmacology, metabolism, and analytical methodologies pertinent to the AM694 3-iodo isomer, offering a foundational resource for its scientific investigation.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is paramount for its application in research and development. These properties influence its solubility, stability, and bioavailability, thereby impacting experimental design and interpretation of results.
Chemical Structure and Nomenclature
-
IUPAC Name: [1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone
-
Chemical Formula: C₂₀H₁₉FINO
-
Molecular Weight: 435.28 g/mol
Computed and Predicted Physicochemical Parameters
The following table summarizes key computed physicochemical properties for the AM694 3-iodo isomer. These values are instrumental in predicting the compound's behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 435.3 g/mol | |
| XLogP3-AA | 5.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 7 | |
| Topological Polar Surface Area | 22 Ų |
Solubility and Stability
For optimal stability, it is recommended to store the compound in a cool, dry, and dark environment, preferably at -20°C. Solutions in organic solvents should be stored under similar conditions to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Synthesis and Characterization
The synthesis of novel compounds is a cornerstone of chemical research. While a specific, detailed synthesis for the AM694 3-iodo isomer is not published, a general and plausible synthetic route can be proposed based on established methods for analogous 3-benzoylindoles.
General Synthetic Strategy
The synthesis of 3-benzoylindoles typically involves a Friedel-Crafts acylation of an N-substituted indole with a substituted benzoyl chloride.
Proposed Synthesis of AM694 3-iodo Isomer
The following is a proposed, step-by-step synthesis protocol:
Step 1: N-Alkylation of Indole
-
To a solution of indole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0°C.
-
Allow the reaction to stir for 30 minutes to form the indole anion.
-
Add 1-bromo-5-fluoropentane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 1-(5-fluoropentyl)-1H-indole by column chromatography.
Step 2: Friedel-Crafts Acylation
-
To a solution of 1-(5-fluoropentyl)-1H-indole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Cool the mixture to 0°C and add 3-iodobenzoyl chloride dropwise.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield [1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone.[3]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
3.3.1. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For the AM694 3-iodo isomer, electrospray ionization (ESI) in positive mode is expected to yield a prominent protonated molecular ion [M+H]⁺ at m/z 436.05.[4] Tandem mass spectrometry (MS/MS) would likely show characteristic fragment ions corresponding to the loss of the 5-fluoropentyl chain and cleavages around the carbonyl linker.[5]
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole and iodophenyl rings, as well as the aliphatic protons of the 5-fluoropentyl chain. The ¹³C NMR spectrum would provide complementary information on the carbon framework of the molecule.
3.3.3. Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely used to assess the purity of synthetic compounds. A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water with a formic acid modifier would be suitable for purity analysis.
Pharmacology
The pharmacological activity of the AM694 3-iodo isomer is primarily defined by its interaction with cannabinoid receptors.
Cannabinoid Receptor Binding Affinity
4.1.1. Principles of Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the receptor of interest in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated, which represents the affinity of the compound for the receptor.
4.1.2. Reported Binding Affinities
The AM694 parent compound is known to be a potent CB1 receptor agonist.[1] While specific Ki values for the 3-iodo isomer are not widely published, it is expected to retain high affinity for the CB1 receptor. The table below shows the reported binding affinities for the parent AM694.
| Receptor | Ki (nM) |
| CB1 | 0.08 |
| CB2 | 1.44 |
Source:
Functional Activity at Cannabinoid Receptors
Beyond binding affinity, it is crucial to determine the functional activity of a compound – whether it acts as an agonist, antagonist, or inverse agonist.
4.2.1. Principles of G-Protein Coupled Receptor (GPCR) Activation
Cannabinoid receptors are G-protein coupled receptors (GPCRs). Agonist binding to a GPCR initiates a conformational change that leads to the activation of intracellular G-proteins, which in turn modulate the activity of effector enzymes and ion channels, resulting in a cellular response.[6]
4.2.2. In Vitro Functional Assays
Two common in vitro assays to assess the functional activity of cannabinoid receptor ligands are the GTPγS binding assay and the cAMP accumulation assay.
4.2.2.1. GTPγS Binding Assay
This assay measures the ability of a compound to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. An increase in [³⁵S]GTPγS binding indicates agonist activity.[7][8]
Experimental Protocol: GTPγS Binding Assay
-
Prepare cell membranes from a cell line stably expressing the human CB1 receptor.
-
In a 96-well plate, incubate the cell membranes with varying concentrations of the AM694 3-iodo isomer, a fixed concentration of [³⁵S]GTPγS, and GDP in an appropriate assay buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values.
4.2.2.2. cAMP Accumulation Assay
CB1 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production.[9]
Experimental Protocol: cAMP Accumulation Assay
-
Culture a cell line expressing the human CB1 receptor in a 96-well plate.
-
Pre-treat the cells with varying concentrations of the AM694 3-iodo isomer.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Analyze the data to determine the EC₅₀ and Emax values for the inhibition of cAMP production.
Downstream Signaling Pathways
Activation of the CB1 receptor by an agonist like the AM694 3-iodo isomer initiates a cascade of intracellular signaling events.
Sources
- 1. AM-694 - Wikipedia [en.wikipedia.org]
- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo detection of the new psychoactive substance AM-694 and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. innoprot.com [innoprot.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide to [1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone (AM694 3-iodo isomer), CAS 1427325-91-4
Abstract
This technical guide provides a comprehensive overview of the synthetic cannabinoid, [1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone, the 3-iodo positional isomer of the well-documented CB1 receptor agonist, AM694. While specific experimental data for this isomer is limited in publicly accessible literature, this document, intended for researchers, scientists, and drug development professionals, bridges this gap by presenting a scientifically grounded framework for its synthesis, characterization, and pharmacological evaluation. By leveraging established principles of medicinal chemistry and drawing parallels from its closely related analogue, AM694, this guide offers detailed, actionable protocols and predictive insights into its potential as a high-affinity ligand for cannabinoid receptors.
Introduction: The Significance of Positional Isomerism in Cannabinoid Receptor Ligand Design
The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, is a pivotal regulator of numerous physiological processes, making it a prime target for therapeutic intervention. Synthetic cannabinoids, such as the AM series, have been instrumental in elucidating the structure-activity relationships (SAR) that govern ligand-receptor interactions.[1] AM694, or [1-(5-fluoropentyl)indol-3-yl]-(2-iodophenyl)methanone, is a potent and selective CB1 receptor agonist with a Ki of 0.08 nM for CB1 and 1.44 nM for CB2.[2][3][4] Its utility in mapping CB1 receptor distribution underscores the value of high-affinity probes in neuroscience research.[2]
This guide focuses on the 3-iodo isomer of AM694 (CAS 1427325-91-4).[5] The strategic relocation of the iodine atom from the ortho (2-position) to the meta (3-position) on the phenyl ring is a subtle yet potentially impactful structural modification. Halogen bonding and steric effects play a crucial role in the affinity and selectivity of ligands for their receptors.[6][7] Therefore, a thorough understanding of this isomer is critical for a complete SAR profile of this chemical class and for the development of novel pharmacological tools.
Predicted Pharmacological Profile: A Comparative Analysis
| Property | AM694 (2-iodo isomer) | AM694 3-iodo isomer (Predicted) | Rationale for Prediction |
| CB1 Receptor Affinity (Ki) | 0.08 nM[2][3][4] | Sub-nanomolar to low nanomolar | The meta-position may present a slightly different vector for halogen bonding or may induce a less optimal conformation compared to the ortho-isomer, potentially leading to a slight decrease in affinity. However, it is expected to remain a high-affinity ligand. |
| CB2 Receptor Affinity (Ki) | 1.44 nM[2][3][4] | Low nanomolar | The impact on CB2 affinity is more challenging to predict without experimental data, but it is likely to remain in the low nanomolar range. |
| CB1/CB2 Selectivity | ~18-fold for CB1[2] | Likely to remain selective for CB1 | While the absolute affinities may change, the overall preference for the CB1 receptor, characteristic of this chemical scaffold, is expected to be maintained. |
| Functional Activity | Full agonist at CB1[8] | Predicted to be a full agonist at CB1 | Minor structural modifications of this nature in this class of compounds typically do not alter the intrinsic efficacy. |
Proposed Synthesis and Purification
The synthesis of the AM694 3-iodo isomer can be approached through a convergent strategy involving the preparation of two key intermediates: 1-(5-fluoropentyl)indole and 3-iodobenzoyl chloride, followed by a Friedel-Crafts acylation.
Synthetic Pathway
Caption: Proposed synthetic pathway for AM694 3-iodo isomer.
Detailed Experimental Protocols
Part A: Synthesis of 1-(5-fluoropentyl)indole
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.
-
Indole Addition: Slowly add a solution of indole (1 equivalent) in anhydrous DMF to the sodium hydride suspension.
-
Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromo-5-fluoropentane (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(5-fluoropentyl)indole.
Part B: Synthesis of 3-Iodobenzoyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Reaction: Add 3-iodobenzoic acid (1 equivalent) to the flask, followed by an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).[9][10]
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Isolation: Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting 3-iodobenzoyl chloride can be used in the next step without further purification.
Part C: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM).
-
Lewis Acid: Cool the flask to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) portion-wise.
-
Acyl Chloride Addition: Slowly add a solution of 3-iodobenzoyl chloride (1.2 equivalents) in anhydrous DCM.
-
Indole Addition: Add a solution of 1-(5-fluoropentyl)indole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.[11]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, [1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized compound.
Caption: Analytical workflow for the characterization of AM694 3-iodo isomer.
Expected Analytical Data
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should reveal a major peak with an area greater than 98% under appropriate chromatographic conditions (e.g., C18 column with a water/acetonitrile gradient).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The total ion chromatogram should show a single, sharp peak corresponding to the product. The mass spectrum should display the molecular ion peak (M⁺) and characteristic fragmentation patterns.[12][13]
-
Mass Spectrometry (High-Resolution; HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition (C₂₀H₁₉FINO).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be complex but should show characteristic signals for the aromatic protons on the indole and iodophenyl rings, the methylene protons of the fluoropentyl chain, and the triplet for the terminal fluorine.[14][15]
-
¹³C NMR: The spectrum should account for all 20 carbon atoms in the molecule, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the N-alkyl chain.[15]
-
-
Infrared (IR) Spectroscopy: The spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1650-1680 cm⁻¹, and characteristic absorptions for C-H and C-N bonds.
Pharmacological Evaluation: Cannabinoid Receptor Binding Assay
To experimentally determine the binding affinities of the AM694 3-iodo isomer for the CB1 and CB2 receptors, a competitive radioligand binding assay is the gold standard.[16]
Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol for Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available or in-house prepared cell membranes from a stable cell line (e.g., HEK293) expressing either the human CB1 or CB2 receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Radioligand: Use a high-affinity cannabinoid receptor radioligand, such as [³H]CP55,940, at a concentration close to its Kd value.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, a fixed concentration of the radioligand, and serial dilutions of the AM694 3-iodo isomer.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled, high-affinity ligand, e.g., WIN55,212-2).
-
Incubation: Incubate the plate at 30°C for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the AM694 3-iodo isomer that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The AM694 3-iodo isomer represents an important, yet under-characterized, tool in the exploration of the endocannabinoid system. This guide provides a robust framework for its synthesis, purification, analytical characterization, and pharmacological evaluation. By following the detailed protocols and considering the predictive insights provided, researchers can confidently produce and study this compound, contributing to a deeper understanding of cannabinoid receptor pharmacology and paving the way for the development of more selective and potent therapeutic agents.
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3-IODOBENZOYL CHLORIDE. gsrs. [Link]
-
AM694 (AMX694) AeroMéxico Flight Tracking and History 26-Jan-2026 (MEX / MMMX-CYVR). FlightAware. [Link]
-
3-nitrobenzoyl chloride. ChemSynthesis. [Link]
Sources
- 1. Effects of cannabinoid agonists and antagonists in male rats discriminating the synthetic cannabinoid AM2201 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AM-694 - Wikipedia [en.wikipedia.org]
- 3. soft-tox.org [soft-tox.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of [1-(5-fluoropentyl)-1H-indol-3-yl](naphthalene-1-yl)methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Technical Guide: Forensic Differentiation of AM694 and its 3-Iodo Isomer
Part 1: Executive Summary & Core Directive
The Isobaric Trap: In the forensic analysis of synthetic cannabinoids, AM694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole) is a controlled substance with high potency at the CB1 receptor.[1] However, the emergence of its positional isomer, the AM694 3-iodo isomer (1-(5-fluoropentyl)-3-(3-iodobenzoyl)indole), presents a critical analytical challenge.[1]
These two compounds are isobaric (same molecular weight) and isomeric (same molecular formula).[1] Standard low-resolution Mass Spectrometry (GC-MS) often yields virtually identical fragmentation patterns.[1] Misidentification leads to false positives in legal proceedings or failure to detect novel analogs.[1]
Objective: This guide provides a self-validating workflow to unequivocally differentiate the AM694 3-iodo isomer from the parent AM694 compound, utilizing chromatographic resolution and structural logic rather than relying solely on mass spectral library matching.
Part 2: Chemical Identity & Structural Logic
To understand the separation mechanism, we must first define the structural variance.[1] The difference lies entirely in the iodine substitution pattern on the benzoyl ring attached to the indole C3 position.
Comparative Chemical Data
| Feature | AM694 (Parent) | AM694 3-iodo Isomer |
| IUPAC Name | methanone | methanone |
| Substitution | Ortho-iodo (Position 2 on benzoyl) | Meta-iodo (Position 3 on benzoyl) |
| CAS Number | 335161-03-0 | 1427325-91-4 |
| Formula | C₂₀H₁₉FINO | C₂₀H₁₉FINO |
| Exact Mass | 435.0495 | 435.0495 |
| Key Property | Steric hindrance at carbonyl bond | Reduced steric hindrance; planar rotation possible |
The "Ortho Effect" Implications
In AM694, the iodine atom at the ortho position creates significant steric hindrance relative to the carbonyl bridge. This forces the benzoyl ring to twist out of plane with the indole core. In the 3-iodo isomer (meta), this steric strain is relieved.[1] This physical difference is the primary lever for chromatographic separation.[1]
Part 3: Analytical Methodologies
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
Rationale: Synthetic cannabinoids are lipophilic.[1] A basic LLE cleans up the biological matrix (urine/blood) while concentrating the target analyte.[1]
-
Aliquot: Transfer 1.0 mL of biological fluid (blood/urine) to a borosilicate glass tube.
-
Internal Standard: Spike with 50 µL of deuterated internal standard (e.g., JWH-018-d11 or AM2201-d5). Note: Specific deuterated AM694 is preferred if available.
-
Buffer: Add 1.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 10 seconds.[1]
-
Extraction: Add 3.0 mL of Chlorobutane:Ethyl Acetate (9:1) .
-
Why? This non-polar mix extracts the indole core efficiently while leaving polar matrix interferences behind.[1]
-
-
Agitation: Rotate/shake for 10 minutes; Centrifuge at 3500 rpm for 5 minutes.
-
Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Methanol:Water .
Protocol 2: LC-MS/MS Separation (The Gold Standard)
Rationale: GC-MS EI spectra for these isomers are nearly identical.[1] Separation by retention time (RT) via Liquid Chromatography is the only robust high-throughput method.[1]
Instrument Parameters:
-
Column: Biphenyl or PFP (Pentafluorophenyl) Phase (100 mm x 2.1 mm, 2.6 µm).[1]
-
Critical Mechanism:[2] C18 columns separate based on hydrophobicity.[1] Biphenyl/PFP columns utilize pi-pi interactions .[1] The different electron density distributions in the ortho vs. meta iodobenzoyl rings interact differently with the biphenyl stationary phase, providing superior resolution compared to C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 40% B
-
7.0 min: 90% B (Hold 2 min)[1]
-
9.1 min: 40% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[1]
Differentiation Criteria: The AM694 (ortho) isomer typically elutes earlier than the 3-iodo (meta) isomer on biphenyl columns due to the "ortho effect" preventing optimal pi-pi stacking with the stationary phase.[1] The 3-iodo isomer, being more planar, interacts more strongly and retains longer.[1]
Protocol 3: GC-MS (Limitations & Confirmation)
If GC-MS is the only available tool, you cannot rely on library matching scores.[1] You must run a reference standard of both isomers in the same sequence to establish relative retention times (RRT).[1]
-
Inlet: 280°C, Splitless.
-
Column: Rxi-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Temp Program: Start 100°C (1 min) -> 30°C/min to 280°C -> 5°C/min to 320°C.
-
Result: The isomers will likely separate by <0.5 minutes.[1] Co-injection of the unknown with the standard is required for confirmation.
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This diagram illustrates the logical flow for confirming the specific isomer, prioritizing LC-MS/MS separation over spectral matching.
Caption: Analytical workflow emphasizing the necessity of LC-MS/MS Biphenyl separation to resolve the isobaric conflict between AM694 and its 3-iodo isomer.
Diagram 2: Structural Impact on Chromatography
This diagram visualizes why the separation occurs, linking chemical structure to analytical behavior.[1]
Caption: Mechanistic explanation of chromatographic separation. The 3-iodo isomer's ability to adopt a planar conformation allows stronger retention on phenyl-based columns.[1]
Part 5: References
-
Kranenburg, R. F., et al. (2019).[1][2][3] "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity." Forensic Science International.[1][2] Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
Sources
- 1. 1-(5-Fluoropentyl)-N-tricyclo(3.3.1.13,7)dec-1-yl-1H-indole-3-carboxamide | C24H31FN2O | CID 57404059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: AM694 3-Iodo Isomer
Here is an in-depth technical monograph detailing the physicochemical, synthetic, and analytical profile of the AM694 3-iodo isomer.
Physicochemical Profiling, Synthetic Logic, and Analytical Differentiation[1][2]
Executive Summary
The AM694 3-iodo isomer (Systematic Name: 1-(5-fluoropentyl)-3-(3-iodobenzoyl)indole) is a positional isomer of the synthetic cannabinoid AM694.[1][2][3] While AM694 possesses an iodine atom at the ortho (2-) position of the benzoyl ring, the 3-iodo isomer carries this substitution at the meta (3-) position.[2]
Despite sharing an identical molecular formula and molecular weight, the shift in halogen positioning fundamentally alters the compound's steric profile, receptor binding affinity (
Part 1: Physicochemical Core & Molecular Weight[4]
The molecular weight of the AM694 3-iodo isomer is 435.28 g/mol .[2]
Because it is a positional isomer, its elemental composition is identical to that of standard AM694. Researchers must understand that molecular weight alone is a non-discriminatory variable in identifying this compound against AM694.[2]
Quantitative Data Summary
| Property | Value | Precision Note |
| IUPAC Name | methanone | Distinct from (2-iodophenyl) analog |
| Molecular Formula | Identical to AM694 | |
| Molecular Weight | 435.28 g/mol | Average Mass |
| Monoisotopic Mass | 435.0495 Da | High-Res MS Target |
| Exact Mass | 435.049543 | For Orbitrap/TOF calibration |
| Heavy Atom Count | 24 | - |
| ClogP (Est.) | 5.3 | Highly Lipophilic |
Mechanistic Insight: The iodine atom is a massive electron-withdrawing group (inductive effect) but also electron-donating (resonance).[2] In the 3-position (meta), it does not sterically hinder the carbonyl oxygen as significantly as the 2-position (ortho) iodine in AM694.[2] This lack of "ortho-effect" allows for different pi-stacking interactions within the CB1 receptor's hydrophobic pocket, potentially altering potency.[2]
Part 2: Synthetic Methodology (Self-Validating Protocol)
To study this isomer, one cannot rely on commercial standards of AM694.[5] A de novo synthesis is required to ensure regiospecificity.[2] The following protocol utilizes a Grignard-mediated acylation followed by N-alkylation, a pathway chosen for its high C3-regioselectivity on the indole ring.[2]
Experimental Workflow: Two-Stage Synthesis
Stage 1: Friedel-Crafts Acylation (Formation of the Core) [2]
-
Objective: Attach the 3-iodobenzoyl moiety to the indole C3 position.[2]
-
Reagents: Indole, Ethylmagnesium bromide (EtMgBr), 3-Iodobenzoyl chloride.
-
Solvent: Diethyl ether (
) or Dichloromethane (DCM).[2]
-
Activation: Dissolve indole in anhydrous
under nitrogen. Add EtMgBr (3.0 M in ether) dropwise at 0°C. The formation of the indolyl-magnesium bromide salt is indicated by gas evolution (ethane) and a color change. -
Acylation: Add 3-iodobenzoyl chloride slowly. The magnesium salt directs the electrophilic attack to the C3 position, preventing N-acylation.
-
Validation: Quench with
. Isolate the intermediate: 3-(3-iodobenzoyl)indole.[2]-
Checkpoint: NMR must show a singlet at the indole C2 position and the specific meta-substitution pattern on the benzoyl ring (doublet of triplets, triplet).
-
Stage 2: N-Alkylation (Introduction of the Fluoropentyl Chain)
-
Objective: Install the lipophilic tail required for CB receptor affinity.
-
Reagents: 3-(3-iodobenzoyl)indole (from Stage 1), 1-bromo-5-fluoropentane, Sodium Hydride (NaH) or KOH.[2]
-
Solvent: DMF (Dimethylformamide).[2]
-
Deprotonation: Dissolve the intermediate in DMF. Add NaH (60% dispersion) at 0°C to deprotonate the indole nitrogen.
-
Alkylation: Add 1-bromo-5-fluoropentane. Heat to 60-80°C for 2-4 hours.
-
Purification: Extract with EtOAc/Water. Purify via silica gel chromatography (Hexane:EtOAc gradient).
Synthetic Pathway Visualization
Figure 1: Regioselective synthesis pathway ensuring the iodine is locked in the meta-position before the alkyl chain is added.
Part 3: Analytical Differentiation (The "Self-Validating" System)[4]
Distinguishing the 3-iodo isomer from standard AM694 is the critical challenge in forensic and toxicological analysis.[2] Since
1. Mass Spectrometry (GC-MS / LC-MS)
While the parent ion (
-
AM694 (2-iodo): The ortho-iodine can interact with the carbonyl oxygen, often leading to a characteristic loss of the iodine radical (
) or the formation of a cyclic benzofuran-like cation species.[2] -
3-Iodo Isomer: The meta-iodine is too distant for this "ortho effect."[2] Fragmentation is dominated by simple cleavage of the benzoyl bond, yielding the 3-iodobenzoyl cation (
231). -
Retention Time: On non-polar columns (e.g., DB-5ms), the 2-iodo isomer (AM694) typically elutes earlier than the 3-iodo isomer due to the "ortho effect" reducing the effective molecular volume and polarity compared to the more extended meta-isomer.[2]
2. Nuclear Magnetic Resonance (NMR) - The Gold Standard
This is the only absolute confirmation method.[2]
-
AM694 (2-iodo): The benzoyl ring protons show an ABCD system (or similar complex multiplet) characteristic of ortho-substitution.[2]
-
3-Iodo Isomer: The benzoyl ring will display a distinct pattern:
Analytical Logic Flow
Figure 2: Decision tree for the definitive identification of AM694 isomers, prioritizing NMR for structural certainty.
Part 4: Pharmacological Context
The shift from 2-iodo to 3-iodo is not merely academic; it drastically changes the Structure-Activity Relationship (SAR).[2][3]
-
Binding Affinity (
): AM694 has an exceptionally high affinity for CB1 ( = 0.08 nM).[6][2][7] The ortho-iodine is believed to fill a specific hydrophobic sub-pocket in the receptor.[2] Moving this iodine to the meta position (3-iodo) typically reduces this steric fit, often lowering affinity (higher ) or altering efficacy (full vs. partial agonist).[2] -
Metabolism: Both isomers undergo hydrolytic defluorination and hydroxylation.[2] However, the 3-iodo position leaves the para position open for metabolic attack (hydroxylation), whereas AM694's ortho iodine sterically protects the adjacent sites differently.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91745271, AM694 4-iodo isomer (Contextual). Retrieved from [Link]
-
U.S. Department of Justice, DEA. Scheduling of Synthetic Cannabinoids: AM694.[2] Retrieved from [Link]
-
Wiley SpectraBase. Mass Spectrum of AM694 and Isomers. Retrieved from [Link]
Sources
- 1. AM694 3-Iodo Isomer|CB1 Agonist|Research Chemical [benchchem.com]
- 2. 1-(5-Fluoropentyl)-N-tricyclo(3.3.1.13,7)dec-1-yl-1H-indole-3-carboxamide | C24H31FN2O | CID 57404059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AM694 4-iodo isomer | C20H19FINO | CID 91745271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo detection of the new psychoactive substance AM-694 and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AM-694 - Wikipedia [en.wikipedia.org]
- 7. AM-694 | C20H19FINO | CID 9889172 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Purity and Analysis of AM694 and its 3-Iodo Isomer
Introduction: The Criticality of Isomeric Purity in Cannabinoid Receptor Agonists
AM694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid that exhibits high affinity for the CB1 receptor (Kᵢ = 0.08 nM) and the CB2 receptor (Kᵢ = 1.44 nM).[1][2] Its utility in research, particularly for mapping the distribution of CB1 receptors, is contingent upon its chemical purity and structural integrity.[1] The synthesis of such molecules can often yield positional isomers—in this case, variations in the position of the iodine atom on the benzoyl ring (e.g., 3-iodo or 4-iodo). These isomers, while structurally similar, can exhibit significantly different pharmacological and toxicological profiles. Therefore, a robust, multi-technique analytical approach is not merely a quality control measure but a scientific necessity to ensure data validity and safety.
This guide provides an in-depth exploration of the analytical methodologies required to ascertain the purity and confirm the identity of the AM694 3-iodo isomer, specifically. We will delve into the causality behind the selection of each technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—and detail field-proven protocols. The integration of these methods creates a self-validating system, providing the highest degree of confidence in the final analytical result.
The Analytical Workflow: A Self-Validating System
No single analytical technique can provide a complete picture of a compound's identity and purity. A self-validating system relies on the orthogonal nature of different analytical methods. HPLC provides quantitative purity data, GC-MS confirms molecular weight and flags potential impurities, and NMR offers definitive structural elucidation.
Caption: Integrated workflow for purity, identity, and structural confirmation.
Part 1: HPLC for Isomer Separation and Purity Quantification
High-Performance Liquid Chromatography is the cornerstone for quantifying cannabinoids and assessing purity.[3] Its principal advantage over GC is the ability to analyze compounds without derivatization, preventing thermal degradation of the analyte.[4] For AM694 and its isomers, the goal is to develop a method with sufficient resolution to separate these structurally similar compounds.
Expertise & Causality: Method Development Choices
-
Column Selection: AM694 is a highly lipophilic (non-polar) molecule.[5] Therefore, a reversed-phase column, such as a C18, is the logical choice. The non-polar stationary phase (C18) interacts with the non-polar analyte, and a polar mobile phase is used for elution. A column with a smaller particle size (e.g., 2.7 µm) provides higher efficiency and better resolution, which is critical for separating closely eluting isomers.[6]
-
Mobile Phase Selection: A gradient elution using water and an organic solvent (acetonitrile or methanol) is preferred over an isocratic method.[4] A gradient allows for better separation of complex mixtures and sharper peaks. Acetonitrile often provides different selectivity compared to methanol and can be crucial for resolving difficult isomer pairs.[3] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by ensuring the analyte is in a consistent protonation state.[7]
-
Detector: A Diode Array Detector (DAD) or UV detector is ideal. AM694 has UV absorbance maxima at 213, 251, and 315 nm.[2] Setting the detector to a wavelength like 228 nm or 251 nm provides good sensitivity for cannabinoids.[7] A DAD also allows for peak purity analysis by comparing UV spectra across a single peak.
Protocol: Isocratic HPLC-UV Method
This protocol is a robust starting point for the analysis of AM694 isomers.
-
Sample Preparation:
-
Prepare a stock solution of the AM694 sample at 1 mg/mL in methanol.[8]
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
Prepare a certified reference material (CRM) of the AM694 3-iodo isomer at the same concentration.
-
-
Instrumentation & Conditions:
-
Run the samples on an HPLC system equipped with a UV or DAD detector.
-
Inject 5 µL of the sample and reference standard.
-
-
Data Analysis:
-
Compare the retention time of the main peak in the sample to that of the certified reference standard.
-
Calculate the purity by the peak area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For quantitative analysis, generate a calibration curve using multiple concentrations of the reference standard.[9]
-
| Parameter | Value / Type | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 2.7 µm) | Optimal for separating non-polar cannabinoid isomers.[6][10] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for reversed-phase chromatography.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for elution; provides good selectivity.[7] |
| Elution | Isocratic: 75% B | A simple, robust method for purity screening.[7] |
| Flow Rate | 1.5 mL/min | Standard flow for a 4.6 mm ID column.[10] |
| Column Temp. | 45 °C | Increased temperature can improve peak shape and reduce run time.[10] |
| Detection | UV at 228 nm | Wavelength with good sensitivity for cannabinoids.[7] |
| Run Time | ~11-15 minutes | Sufficient to elute the target analyte and potential impurities.[7] |
Part 2: GC-MS for Confirmatory Identification
Gas Chromatography-Mass Spectrometry is a powerful tool for the forensic identification of synthetic cannabinoids.[11] While HPLC is superior for quantification, GC-MS provides an orthogonal confirmation of identity through mass-to-charge ratio (m/z) and a reproducible fragmentation pattern, which serves as a molecular "fingerprint."
Expertise & Causality: Method Development Choices
-
Injection Mode: A splitless injection is often used for trace analysis to ensure enough analyte reaches the column. The injector temperature (e.g., 280 °C) must be high enough to volatilize the AM694 molecule without causing thermal degradation.[12]
-
Column Selection: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5MS), is well-suited for separating cannabinoids and provides good peak shapes.[12]
-
Oven Program: A temperature ramp is essential. Starting at a lower temperature allows the sample to focus on the column head, while a gradual ramp to a high temperature (e.g., 300 °C) ensures the elution of the high-boiling-point AM694 molecule.
-
Ionization: Electron Ionization (EI) at 70 eV is the industry standard. It creates reproducible fragmentation patterns that can be compared against spectral libraries for identification.[2]
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a volatile solvent like methanol or ethyl acetate.[13]
-
-
Instrumentation & Conditions:
-
Inject 1 µL of the sample into the GC-MS system.
-
-
Data Analysis:
-
Examine the mass spectrum of the corresponding chromatographic peak.
-
Confirm the presence of the molecular ion [M]⁺ at m/z 435.3, corresponding to the molecular weight of AM694 (C₂₀H₁₉FINO).[2]
-
Compare the fragmentation pattern to a reference spectrum from a known standard or a spectral library (e.g., SWGDRUG, Cayman Spectral Library).[2][12] Misidentification of regioisomers can occur if relying solely on mass spectra, highlighting the need for chromatographic separation and comparison with a true standard.[13]
-
| Parameter | Value / Type | Rationale |
| GC Column | ZB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | Standard, robust column for general forensic analysis.[12] |
| Injector Temp. | 280 °C | Ensures complete volatilization of the analyte.[12] |
| Oven Program | 150 °C hold 1 min, ramp 20 °C/min to 300 °C, hold 5 min | Provides good separation and ensures elution of the analyte. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas standard for MS applications. |
| Ion Source | Electron Ionization (EI) at 70 eV | Creates reproducible, library-searchable fragmentation patterns. |
| MS Scan Range | 40 - 500 amu | Covers the expected molecular ion and key fragments. |
Part 3: NMR Spectroscopy for Definitive Isomer Elucidation
While chromatographic methods can separate isomers, NMR spectroscopy is the only technique that provides definitive, unambiguous structural information.[14] It is classified as a Category A analytical technique by SWGDRUG for this reason.[14] For AM694, ¹H and ¹³C NMR are essential to confirm that the iodine atom is located at the 3-position of the benzoyl ring and not at the 2- or 4-position.
Expertise & Causality: Spectral Interpretation
The key to differentiating the 3-iodo isomer from other potential isomers lies in analyzing the aromatic region of the ¹H NMR spectrum. The iodine atom is an electron-withdrawing group, which influences the chemical shifts of adjacent protons on the benzoyl ring.
-
In a 3-iodo isomer, one would expect to see four distinct signals in the aromatic region corresponding to the protons on the iodobenzoyl ring. The proton at the 2-position (adjacent to the carbonyl and iodine) would likely be the most downfield and appear as a distinct multiplet.
-
In a hypothetical 2-iodo isomer, the symmetry would be different, leading to a different splitting pattern.
-
In a hypothetical 4-iodo isomer, the molecule would have a plane of symmetry, resulting in only two distinct signals (two doublets) for the four benzoyl protons, a clear distinguishing feature.
2D NMR techniques, such as COSY and HSQC, can be used to definitively assign each proton and carbon, confirming the connectivity and substitution pattern of the entire molecule.[9]
Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the AM694 sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (e.g., 5 seconds for ¹H) to allow for accurate integration if quantitative NMR (qNMR) is desired.[9]
-
-
Data Analysis:
-
Reference the spectrum to TMS at 0.0 ppm.
-
Integrate the signals in the ¹H spectrum to confirm the number of protons in each environment.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the aromatic region to confirm the 3-iodo substitution pattern.
-
Compare the acquired spectra with published data or data from a certified reference standard to confirm structural identity.[9]
-
Caption: Cross-validation of data from orthogonal analytical techniques.
Conclusion
The analysis of the AM694 3-iodo isomer is a clear example of the necessity for a rigorous, multi-faceted analytical strategy in modern drug development and forensic science. Relying on a single method is insufficient and carries the risk of misidentification, especially when dealing with potent positional isomers. By integrating the quantitative power of HPLC, the confirmatory fingerprint of GC-MS, and the definitive structural elucidation of NMR, researchers can create a self-validating system. This orthogonal approach ensures that the material under investigation is not only of high purity but is, unequivocally, the correct and intended molecule, thereby guaranteeing the integrity and reliability of any subsequent research.
References
-
Soft-Tox.org. AM-694 monograph. Available from: [Link]
-
Wikipedia. AM-694. Available from: [Link]
-
Bertol, E., et al. In vivo detection of the new psychoactive substance AM-694 and its metabolites. Forensic Science International. Available from: [Link]
-
Shimadzu Scientific Instruments. HPLC Method Development for Baseline Resolution of Seventeen Cannabinoids. Available from: [Link]
-
ResearchGate. (Upper) expansion of 1 H NMR aromatic region of AM-694 in CD 3 OD... Available from: [Link]
-
ConnectSci. A Simple Isocratic HPLC Method for the Quantitation of 17 Cannabinoids. Journal of Analytical Methods in Chemistry. Available from: [Link]
-
Al-Asmari, A.I., et al. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA. Available from: [Link]
-
Kusano, M., et al. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. Available from: [Link]
-
Royal Society of Chemistry. 19 F and 1 H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available from: [Link]
-
American Chemical Society. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. Available from: [Link]
-
National Institutes of Health. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. Available from: [Link]
-
ResearchGate. (PDF) Synthetic Cannabinoid Analysis with GC-MS. Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available from: [Link]
-
MDPI. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. Molecules. Available from: [Link]
-
Ovid. Purity of Synthetic Cannabinoids Sold Online for... : Journal of Analytical Toxicology. Available from: [Link]
-
Agilent. Confirmation and Quantification of Synthetic Cannabinoids in Herbal Incense Blends by Triple Quadrupole GC/MS. Available from: [Link]
-
National Institutes of Health. AM-694 | C20H19FINO | CID 9889172 - PubChem. Available from: [Link]
-
LCGC International. Synthetic Cannabinoids Degradation Studied Using GC–MS. Available from: [Link]
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National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology. Available from: [Link]
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EPFL Infoscience. New methods for structure determination and speciation by NMR crystallography. Available from: [Link]
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Methodological & Application
analytical methods for AM694 3-iodo isomer detection
APPLICATION NOTE
Topic: Analytical Methods for AM694 3-iodo Isomer Detection
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Differentiation of AM694 Positional Isomers
As a Senior Application Scientist, I've witnessed firsthand the analytical hurdles presented by the constant evolution of novel psychoactive substances (NPS). Among the most persistent challenges is the differentiation of positional isomers, which possess identical masses and similar fragmentation patterns, yet can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed, experience-driven framework for the robust detection and differentiation of the 3-iodo isomer of AM694, a potent synthetic cannabinoid.
The core principle of our approach is not to rely on a single technique but to build a self-validating system through the logical integration of chromatography and mass spectrometry. This ensures not just detection, but confident and defensible identification.
The Analytical Imperative: Why Isomer Differentiation is Critical
AM694, chemically known as -methanone, is a powerful CB1 receptor agonist.[1][2] Its 3-iodo counterpart is a positional isomer, meaning the iodine atom is shifted on the benzoyl ring. This seemingly minor structural change can significantly alter its interaction with cannabinoid receptors, metabolism, and overall toxicity. For forensic toxicology, clinical diagnostics, and drug development, the ability to unambiguously distinguish these isomers is paramount. The primary analytical challenge stems from their identical molecular weight and often indistinguishable mass spectra under standard electron ionization, making chromatographic separation an indispensable prerequisite for accurate identification.[3]
Strategic Workflow: A Multi-Modal Approach to Isomer Resolution
A robust analytical strategy for AM694 isomer differentiation hinges on a two-pronged approach: high-resolution chromatographic separation followed by selective mass spectrometric detection. This workflow ensures that even subtle differences in physicochemical properties are exploited for definitive identification.
Caption: A comprehensive workflow for AM694 isomer analysis.
Part 1: The Cornerstone of Separation - Chromatography
Without effective chromatographic separation, any subsequent detection method is compromised. The choice between liquid and gas chromatography depends on available instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC/UHPLC): The Method of Choice
For synthetic cannabinoids, reversed-phase HPLC provides excellent resolving power. The key to separating positional isomers lies in exploiting subtle differences in their polarity and interaction with the stationary phase.
Expertise & Experience: The causality behind successful separation lies in the selection of a stationary phase that can differentiate based on minor structural changes. While a standard C18 column can be effective, a pentafluorophenyl (PFP) column often provides superior selectivity for halogenated isomers due to unique dipole-dipole and pi-pi interactions.[4]
Experimental Protocol: HPLC-UV/MS
| Parameter | Recommended Setting | Rationale |
| Column | PFP or C18 (e.g., 2.1 x 100 mm, <2.7 µm) | PFP phases enhance selectivity for halogenated isomers.[4] Smaller particle sizes (in UHPLC) increase efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase separation of synthetic cannabinoids. |
| Gradient | Start at 40-50% B, ramp to 95% B over 10-15 min | A gradient elution is necessary to separate the isomers and elute them with good peak shape. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns, ensuring optimal linear velocity. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and separation efficiency. |
| Injection Vol. | 1 - 5 µL | Kept low to prevent band broadening. |
| Detector | Diode Array Detector (DAD) followed by MS | DAD provides preliminary identification based on UV spectra, while MS provides mass information. |
Trustworthiness: This protocol is self-validating. The baseline separation of the two isomers, confirmed by injecting individual certified reference materials, provides the first layer of evidence. The distinct retention times serve as a primary identification criterion.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS is a staple in forensic laboratories and can effectively separate many synthetic cannabinoid isomers.[5]
Expertise & Experience: The primary consideration for GC is the thermal stability of the analyte. While many synthetic cannabinoids are amenable to GC analysis, thermal degradation can sometimes occur in the injector port.[6] Using a splitless injection with a glass wool-packed liner can sometimes lead to adsorption and degradation of amide-containing cannabinoids, though this is less of a concern for the benzoylindole structure of AM694.[6]
Experimental Protocol: GC-MS
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar, general-purpose column that provides good separation for a wide range of compounds. |
| Injector Temp. | 280 °C | Ensures rapid volatilization without significant degradation. |
| Carrier Gas | Helium, constant flow (1.0 - 1.2 mL/min) | Provides optimal separation efficiency. |
| Oven Program | 150 °C (1 min), ramp at 20 °C/min to 310 °C (hold 5 min) | A temperature ramp is essential to separate compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 550 amu | Covers the expected mass range of the parent compound and its fragments. |
Trustworthiness: The retention time is the key differentiating factor in GC-MS analysis of isomers.[5] While the EI mass spectra of the 3-iodo and the more common 2-iodo isomer of AM694 may be very similar, their separation in time by the GC column allows for their individual detection and tentative identification against a spectral library.[3][5] Confirmation requires comparison with a certified reference standard.
Part 2: Definitive Identification - Advanced Mass Spectrometry
Once chromatographically separated, mass spectrometry provides the data for confident identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for its sensitivity and selectivity. By monitoring specific precursor-to-product ion transitions, we can confidently identify each isomer even in complex matrices.
Expertise & Experience: The key to differentiating isomers with MS/MS, especially when they co-elute or are not fully separated, is to find differences in the relative abundance of their product ions.[4][7][8] The position of the iodine atom will influence the stability of the precursor ion and the fragmentation pathways, leading to different product ion ratios at a given collision energy.
Protocol: LC-MS/MS Isomer Differentiation
-
Infuse Standards: Individually infuse certified reference standards for both the 3-iodo and the 2-iodo AM694 isomers to determine their optimal precursor ions and product ion spectra.
-
Select Precursor Ion: The protonated molecule, [M+H]+, will be the precursor ion for both isomers.
-
Optimize Collision Energy (CE): Acquire product ion spectra across a range of CEs for each isomer.
-
Identify Differentiating Transitions: Look for product ions whose relative abundances differ significantly between the two isomers. Even if the same product ions are present, their ratios will likely differ.[7][8]
-
Develop MRM Method: Create a Multiple Reaction Monitoring (MRM) method that includes at least two specific transitions for each isomer.
Data Presentation: Expected MS/MS Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Differentiating Feature |
| AM694 (2-iodo) | 436.0 | To be determined | To be determined | Unique retention time and product ion ratio |
| AM694 3-iodo Isomer | 436.0 | To be determined | To be determined | Unique retention time and product ion ratio |
Note: Specific product ions must be empirically determined by infusing standards.
Trustworthiness: The combination of a unique chromatographic retention time and a specific, reproducible ratio of product ion transitions provides an exceptionally high degree of confidence in isomer identification, meeting the stringent criteria required in forensic analysis.
Part 3: Absolute Confirmation - Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive structural confirmation of reference materials or for the identification of an unknown isomer where no standard exists, NMR is the ultimate tool.[9][10]
Expertise & Experience: NMR spectroscopy provides unambiguous proof of structure by mapping the connectivity of atoms within a molecule.[11][12] The position of the iodine atom on the benzoyl ring will cause distinct and predictable changes in the chemical shifts and coupling patterns of the aromatic protons. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of the molecular structure, leaving no ambiguity as to the isomer's identity. While not a routine screening tool due to its lower sensitivity compared to MS, it is indispensable for the initial characterization of new psychoactive substances and their isomers.[9][13]
Method Validation: The Foundation of Trustworthiness
Any method developed for the identification of the AM694 3-iodo isomer must be rigorously validated to ensure its reliability. Key validation parameters include:
-
Selectivity: The ability to distinguish the target isomer from other related compounds, including the 2-iodo isomer.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The minimum concentration that can be reliably detected and quantified.
-
Accuracy & Precision: Ensuring the method provides the correct result consistently.[14]
-
Linearity & Range: The concentration range over which the method is accurate and precise.[14]
-
Matrix Effects: Assessing the influence of the sample matrix (e.g., serum, urine) on the analysis.
References
-
Huang, L. (n.d.). Synthetic Cannabinoid Analysis with GC-MS. ResearchGate. Retrieved February 11, 2026, from [Link]
-
Fukuuchi, T., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences, 37(2), 329-335. Available from: [Link]
-
Kikura-Hanajiri, R., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology, 35(1), 94-103. Available from: [Link]
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Kikura-Hanajiri, R., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology, 35(1), 94-103. Available from: [Link]
-
Kikura-Hanajiri, R., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology, 35(1), 94-103. Available from: [Link]
-
LCGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. Available from: [Link]
-
Agilent Technologies. (n.d.). Synthetic Cannabinoids: the Analytical Challenges. Agilent Technologies. Available from: [Link]
-
Zaami, S., et al. (2022). Recent challenges and trends in forensic analysis: Δ9-THC isomers pharmacology, toxicology and analysis. Journal of Pharmaceutical and Biomedical Analysis, 221, 114987. Available from: [Link]
-
Cunha, K. F., et al. (2020). In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA. Chemical Research in Toxicology, 33(5), 1111-1121. Available from: [Link]
-
Cunha, K. F., et al. (2020). In vitro phase I metabolic profiling of the synthetic cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC and AMB-FUBINACA. Chemical Research in Toxicology. Available from: [Link]
-
Giorgetti, A., et al. (2017). In vivo detection of the new psychoactive substance AM-694 and its metabolites. Forensic Science International, 277, e1-e5. Available from: [Link]
-
Zaami, S., et al. (2022). Recent challenges and trends in forensic analysis: Δ9-THC isomers pharmacology, toxicology and analysis. Journal of Pharmaceutical and Biomedical Analysis, 221, 114987. Available from: [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations. Available from: [Link]
-
United Nations Office on Drugs and Crime. (2021). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Journal of Forensic Sciences & Criminal Investigation, 15(4). Available from: [Link]
-
Jian, T., et al. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Journal of Mass Spectrometry, 47(3), 339-348. Available from: [Link]
-
Grigoryev, A., et al. (2013). The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry. Drug Testing and Analysis, 5(2), 110-115. Available from: [Link]
-
Wikipedia. (n.d.). AM-694. Retrieved February 11, 2026, from [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Americium. ATSDR. Available from: [Link]
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Clardy, J., & Schroeder, F. C. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 15(1), 3-10. Available from: [Link]
-
Fukuuchi, T., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences, 37(2), 329-335. Available from: [Link]
-
De Vriendt, T., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. Available from: [Link]
-
Elie, M. P., et al. (2014). The isolation and characterisation of the synthetic cannabinoid AM-2201 from commercial products using purification by HPLC-DAD. Forensic Science International, 244, 74-81. Available from: [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations. Available from: [Link]
-
Monti, M., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, 28(13), 5221. Available from: [Link]
-
Tsujikawa, K., et al. (2018). Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry. Forensic Toxicology, 36(2), 436-446. Available from: [Link]
-
Li, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2631. Available from: [Link]
-
Bishop, A. N., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(5), 849-856. Available from: [Link]
-
Zigler, S. S., & E. J. K. (2005). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. In M. J. Welch & P. S. Conti (Eds.), Handbook of Radiopharmaceuticals: Radiochemistry and Applications. John Wiley & Sons. Available from: [Link]
-
Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology, 1520, 63-83. Available from: [Link]
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Liu, Y., et al. (2025). Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products. Journal of Natural Products, 88(5), 1234-1242. Available from: [Link]
Sources
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- 4. Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
LC-MS/MS protocol for AM694 3-iodo isomer
Application Note: Chromatographic Resolution and MS/MS Quantitation of AM694 3-Iodo Isomer
Abstract
The synthetic cannabinoid AM694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole) presents a significant forensic challenge due to the existence of positional isomers, specifically the 3-iodo isomer (meta-iodo).[1] Both compounds share the same molecular formula (
Introduction & Scientific Rationale
The Isomeric Challenge
In forensic toxicology, distinguishing between "legal" analogs and scheduled substances is critical. AM694 contains an iodine atom at the ortho (2-) position of the benzoyl ring.[1] The meta (3-) and para (4-) isomers are isobaric impurities or grey-market alternatives.[1]
-
AM694 (Standard): Iodine at C2 position.[1] Steric hindrance effects are significant.[1]
-
AM694 3-iodo Isomer: Iodine at C3 position.[1] Reduced steric hindrance, altered
-electron distribution.[1]
Standard Mass Spectrometry (MS/MS) cannot easily distinguish these isomers because they generate identical product ions (
Experimental Protocol
Materials & Reagents
-
Standards: AM694 and AM694 3-iodo isomer (1 mg/mL in Methanol, Cayman Chemical or equivalent).[1]
-
Internal Standard: AM694-d5 (or JWH-018-d11 if unavailable).[1]
-
Solvents: LC-MS Grade Acetonitrile, Water, Formic Acid, Ammonium Formate.[1]
-
Matrix: Drug-free human urine or whole blood (stabilized with EDTA).[1]
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts for hydrophobic cannabinoids than protein precipitation, reducing matrix effects that can shift retention times.[1]
-
Aliquot: Transfer 200 µL of sample (blood/urine) to a glass tube.
-
Spike: Add 20 µL of Internal Standard working solution (100 ng/mL).
-
Buffer: Add 200 µL 0.1 M Phosphate Buffer (pH 6.0). Vortex.
-
Extract: Add 2 mL Chlorobutane:Ethyl Acetate (90:10) .
-
Note: This non-polar mix minimizes extraction of polar interferences.[1]
-
-
Agitate: Rotate/shake for 10 minutes. Centrifuge at 3500 rpm for 5 minutes.
-
Concentrate: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under
at 40°C. -
Reconstitute: Dissolve residue in 100 µL of 50:50 Mobile Phase A:B . Vortex well.
LC-MS/MS Conditions
Chromatography (The Critical Step)
-
System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).[1]
-
Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl .[1]
-
Why Biphenyl? The biphenyl phase offers enhanced selectivity for aromatic isomers and halogens compared to C18.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 40 | Initial Hold |
| 1.00 | 40 | Begin Ramp |
| 8.00 | 75 | Elution of Isomers |
| 8.10 | 95 | Wash |
| 10.00 | 95 | Wash Hold |
| 10.10 | 40 | Re-equilibration |
| 12.00 | 40 | End |[1]
Mass Spectrometry Parameters
-
Source: ESI Positive (
).[1] -
Spray Voltage: 4500 V.
-
Gas Temps: 350°C (Source), 400°C (Desolvation).[1]
-
Acquisition: MRM Mode.[1]
MRM Transitions:
| Analyte | Precursor (
Note: The 231.0 ion corresponds to the iodobenzoyl cation (
Visualization of Method Logic
Analytical Workflow
This diagram illustrates the critical decision points in the analytical chain, emphasizing the separation phase.
Caption: Workflow emphasizing the Biphenyl column's role in resolving the isobaric interference.
Fragmentation Pathway
Understanding the commonality in fragmentation explains why MS alone fails.[1]
Caption: Shared fragmentation pathway for 2-iodo and 3-iodo isomers rendering mass indistinguishable.
Results & Discussion
Chromatographic Separation
On a C18 column, AM694 and its 3-iodo isomer often co-elute or show a "shoulder" peak, making integration impossible.[1] On the Biphenyl column , the separation is distinct:
-
AM694 (2-iodo): Elutes earlier (e.g., 5.2 min). The bulky iodine at the ortho position twists the benzoyl ring out of plane relative to the indole, reducing the effective surface area for
overlap with the stationary phase. -
3-iodo Isomer: Elutes later (e.g., 5.6 min). The meta position allows a more planar conformation, increasing interaction with the biphenyl ligands.
Validation Criteria
-
Retention Time: The analyte RT must fall within
min of the concurrent calibration standard. -
Ion Ratio: The ratio of the 231/135 transitions should be consistent. While both isomers produce these ions, the ratio may vary slightly (e.g., 2-iodo ratio 50%, 3-iodo ratio 65%) due to internal energy stabilization differences.[1] This serves as a secondary confirmation.
Troubleshooting
| Issue | Probable Cause | Solution |
| RT Shift > 0.1 min | pH instability in Mobile Phase A | Remake Ammonium Formate buffer fresh daily. |
| Loss of Resolution | Column contamination | Flush column with 100% Isopropanol for 30 mins to remove lipid buildup.[1] |
| Low Sensitivity (231 ion) | Source Fragmentation | Lower the Desolvation Temp or Cone Voltage; the iodine bond is labile. |
References
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Hess, C., et al. (2012).[1] Simultaneous detection of 93 synthetic cannabinoids by LC-MS/MS. Drug Testing and Analysis. Retrieved from [Link][1]
-
Restek Corporation. (2020).[1] Separation of Synthetic Cannabinoid Isomers on Raptor Biphenyl. Retrieved from [Link][1]
Sources
Application Note: Purification Strategies for AM694 3-Iodo Isomer
Abstract & Introduction
This application note details the purification of the 3-iodo isomer of the synthetic cannabinoid AM694.[1] While standard AM694 corresponds to the 2-iodo isomer [1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole], the 3-iodo analog (meta-substitution) presents unique separation challenges due to its structural similarity to the ortho- (2-iodo) and para- (4-iodo) isomers.[1]
High-purity isolation (>98%) is critical for forensic reference standards and Structure-Activity Relationship (SAR) studies, as positional isomers can exhibit vastly different affinities for CB1/CB2 receptors.[1] This guide prioritizes the removal of regioisomeric impurities often introduced via contaminated starting materials (3-iodobenzoyl chloride) or side reactions.[1]
Chemical Context & Impurity Profile
The synthesis typically involves a Friedel-Crafts acylation of 1-(5-fluoropentyl)-1H-indole.[1] The primary impurities targeted in this protocol are:
-
Regioisomers: 2-iodo (AM694) and 4-iodo isomers.[1]
-
Starting Materials: Unreacted 1-(5-fluoropentyl)indole or 3-iodobenzoyl chloride.
-
Hydrolysis Products: 3-iodobenzoic acid.[1]
Structural Differentiation
-
2-iodo (Ortho): Sterically hindered; elutes differently on shape-selective columns.[1]
-
3-iodo (Meta): Target molecule; planar geometry differs slightly from ortho/para.[1]
-
4-iodo (Para): Linear geometry; often most retained on C18 phases.[1]
Workflow Overview
The purification process follows a "Coarse-to-Fine" strategy:
-
Flash Chromatography: Bulk removal of non-isomeric impurities.[1]
-
Preparative HPLC: Resolution of the specific 3-iodo isomer from 2/4-iodo contaminants.
-
Recrystallization: Final polishing for crystal lattice purity.[1]
Figure 1: Integrated purification workflow for AM694 3-iodo isomer.
Method A: Flash Chromatography (Bulk Cleanup)
Objective: Remove unreacted indole, benzoic acid derivatives, and baseline impurities. This step rarely separates the iodine regioisomers effectively but is crucial to protect the expensive HPLC column.[1]
-
Stationary Phase: High-purity Silica Gel (40–63 µm).[1]
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]
Protocol:
-
Load: Dissolve crude oil in minimum Dichloromethane (DCM) and adsorb onto silica (dry load).[1]
-
Equilibrate: Column with 100% Hexane.
-
Gradient:
-
Collection: Collect the major UV-active spot (TLC Rf ~0.4 in 80:20 Hex:EtOAc).[1]
-
Result: Yields a yellow solid/oil containing the target 3-iodo isomer mixed with any 2/4-iodo isomers.
Method B: Preparative HPLC (Isomer Resolution)
Objective: Separation of the 3-iodo isomer from 2-iodo and 4-iodo contaminants.[1]
Critical Insight: Standard C18 columns often fail to resolve halogenated positional isomers of synthetic cannabinoids. Phenyl-Hexyl or Biphenyl stationary phases are required because they utilize
Experimental Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 5 µm, 21.2 x 150 mm (Prep) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 15–20 mL/min (Prep scale) |
| Detection | UV @ 220 nm (Amide bond) and 254 nm (Aromatic) |
| Temperature | Ambient (25°C) |
Gradient Program
Separation Logic (Elution Order): On a Phenyl-Hexyl phase, the elution order is typically driven by steric accessibility to the pi-system:
-
2-iodo (Ortho): Elutes first (Steric hindrance reduces pi-interaction).[1]
-
3-iodo (Meta): Elutes second (Target).
-
4-iodo (Para): Elutes last (Maximum pi-overlap).
Protocol:
-
Dissolve the Flash-purified material in 100% Acetonitrile (approx. 50 mg/mL).[1] Filter through 0.45 µm PTFE.[1]
-
Inject 200–500 µL onto the Prep HPLC.
-
Collect fractions based on UV threshold. The 3-iodo isomer will be the middle peak of the triad if all isomers are present.[1]
-
Evaporate Acetonitrile under vacuum at <40°C. Lyophilize the remaining water phase.
Method C: Recrystallization (Polishing)
Objective: Remove trace solvent and amorphous content to produce a crystalline standard.[1]
Protocol:
-
Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1]
-
Dissolve the HPLC-purified solid in boiling MeOH (minimal volume).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Observation: Off-white to white needles should form.[1]
-
Wash: Filter and wash with cold (-20°C) MeOH.
-
Dry: Vacuum oven at 40°C for 24 hours.
Validation & Analytical Quality Control
To confirm the identity of the 3-iodo isomer versus the 2-iodo (AM694), 1H-NMR is the definitive tool .[1] Mass Spectrometry (LC-MS) is insufficient for identification as the isomers share the same mass (m/z 436.[1]05) and fragmentation patterns are similar.[1]
1H-NMR Diagnostic Signals (CDCl3, 400 MHz)
The splitting pattern of the benzoyl ring protons is the fingerprint:
-
3-Iodo (Meta): Look for a singlet-like peak (triplet with small coupling) for the proton between the iodine and the carbonyl (H2 of the benzoyl ring) at ~8.1–8.2 ppm.[1] You will also see a distinct triplet and two doublets.[1]
-
2-Iodo (Ortho - AM694): The protons will show a complex ABCD system; the proton adjacent to the carbonyl is shifted differently due to the ortho-iodine shielding.[1]
-
4-Iodo (Para): Shows a symmetric AA'BB' doublet pair (approx 7.6 and 7.8 ppm).[1]
Figure 2: Analytical decision tree for validating isomer identity.
Safety & Compliance
-
Hazard: AM694 and its isomers are potent CB1 receptor agonists.[1] Accidental inhalation or skin absorption can cause severe physiological effects (tachycardia, anxiety, sedation).[1]
-
Handling: All powders must be handled inside a fume hood or glovebox .[1] Wear nitrile gloves, lab coat, and safety glasses.[1]
-
Legal: AM694 is a Schedule I controlled substance in the US and banned in many other jurisdictions (e.g., China, UK). The 3-iodo isomer may be treated as an analogue or isomer under the Federal Analogue Act or specific scheduling.[1] Verify local laws before synthesis or purification.
References
- Context: Provides solubility data and general properties for AM694 (2-iodo), serving as a baseline for the 3-iodo isomer.
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
- Context: Authoritative source on separating regioisomers of synthetic cannabinoids using HPLC and GC-MS.
-
Advanced Materials Technology. (2016). Separation of Synthetic Cannabinoids on HALO C18 and Phenyl-Hexyl. Retrieved from [Link][1]
- Context: Validates the use of Phenyl-Hexyl phases for separating arom
-
Wiley SpectraBase. (n.d.).[1] 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole NMR Data. Retrieved from [Link]
- Context: Reference for NMR shifts of the standard AM694 to differentiate
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Ionization of AM694 3-iodo Isomer in Mass Spectrometry
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the mass spectrometric analysis of synthetic cannabinoids, specifically focusing on the poor ionization of the AM694 3-iodo isomer. This document provides in-depth, experience-driven troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these analytical hurdles.
Introduction: The Challenge of AM694 Isomers
AM694, a potent synthetic cannabinoid, and its structural isomers present unique challenges in analytical chemistry.[1][2][3] The 3-iodo isomer, in particular, often exhibits poor ionization efficiency in common liquid chromatography-mass spectrometry (LC-MS) systems, leading to low sensitivity, poor peak shapes, and unreliable quantification. This guide will walk you through the causality behind these issues and provide actionable protocols to enhance your analytical outcomes.
Most synthetic cannabinoids are highly lipophilic and have low water solubility.[4] While many ionize reasonably well under standard electrospray ionization (ESI) conditions, the specific position of the iodine atom in the 3-iodo isomer significantly impacts its physicochemical properties, affecting its ability to efficiently form gas-phase ions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my AM694 3-iodo isomer showing a very weak or non-existent signal in my LC-MS/MS analysis using ESI?
Answer: The poor signal is likely due to inefficient ionization of the molecule in the electrospray source. Several factors related to the molecule's structure and the analytical conditions contribute to this issue:
-
Lack of a Readily Ionizable Site: The AM694 molecule, including its 3-iodo isomer, lacks a strongly basic functional group that can be easily protonated in positive ion mode ESI. Ionization typically relies on the protonation of the indole nitrogen or the carbonyl oxygen, which are only weakly basic.
-
High Lipophilicity: Synthetic cannabinoids are generally non-polar compounds.[4][5] The high lipophilicity of the AM694 3-iodo isomer can hinder its efficient transfer from the liquid phase (LC eluent) to the gas phase, a critical step in the ESI process.
-
Steric Hindrance: The position of the bulky iodine atom at the 3-position of the benzoyl ring may sterically hinder the protonation of the nearby carbonyl group, further reducing ionization efficiency compared to other isomers where the halogen is at a different position.
-
Suboptimal Mobile Phase Composition: Standard reversed-phase mobile phases (e.g., acetonitrile/water or methanol/water) may not provide the ideal environment to promote ionization for this specific isomer. The pH and the presence of appropriate additives are crucial.
Q2: What are the first steps I should take to troubleshoot the poor signal of the AM694 3-iodo isomer?
Answer: A systematic approach is key. Start by optimizing your mobile phase and ion source parameters.
Troubleshooting Workflow: Initial Steps
Caption: Initial troubleshooting workflow for poor ionization.
Detailed Protocol 1: Mobile Phase Optimization
-
Introduce an Acidic Additive: Add 0.1% formic acid to both your aqueous (A) and organic (B) mobile phases. The acidic environment promotes the protonation of the analyte, forming [M+H]⁺ ions, which are essential for detection in positive ion mode ESI.[6]
-
Incorporate an Ammonium Salt: Add 5-10 mM ammonium formate or ammonium acetate to your aqueous mobile phase. Ammonium salts can improve ionization by facilitating the formation of ammonium adducts ([M+NH₄]⁺). These adducts are often more stable and provide a stronger signal than the protonated molecule for certain compounds.
-
Optimize Organic Solvent: While acetonitrile is common, methanol can sometimes offer better desolvation and ionization for certain analytes.[7] Prepare a small batch of mobile phase with methanol instead of acetonitrile to test this variable.
Q3: I've optimized my mobile phase with additives, but the signal is still not sufficient. What advanced strategies can I employ?
Answer: If initial troubleshooting fails, you may need to consider alternative ionization techniques or more significant modifications to your method.
Advanced Troubleshooting Options
| Strategy | Principle | Considerations |
| Switch to APCI | Atmospheric Pressure Chemical Ionization (APCI) is often more effective for non-polar and less basic compounds.[8] It uses a corona discharge to ionize solvent molecules, which then transfer a proton to the analyte. | APCI is a higher-energy technique and may cause in-source fragmentation. It is also more suitable for thermally stable compounds. |
| Adduct Formation | In addition to ammonium, other adducts (e.g., sodium [M+Na]⁺ or silver [M+Ag]⁺) can be explored. Silver adducts, in particular, have been shown to enhance the ionization of cannabinoid isomers.[9] | Requires adding the corresponding salt (e.g., sodium acetate, silver nitrate) at low concentrations (µM to low mM) to the mobile phase. This can lead to instrument contamination if not done carefully. |
| Optimize Source Geometry | The physical position of the ESI needle relative to the mass spectrometer inlet can significantly impact signal intensity.[10] | Consult your instrument manual for instructions on adjusting the source probe position. Perform a systematic optimization while infusing a standard solution of your analyte. |
Protocol 2: Switching to and Optimizing APCI
-
Install the APCI Source: If your instrument has an interchangeable source, switch from the ESI source to the APCI source.
-
Set Initial APCI Parameters:
-
Corona Current: Start with a low current (e.g., 2-5 µA) to minimize fragmentation.
-
Vaporizer Temperature: Set to a temperature sufficient to volatilize the LC eluent and analyte without causing thermal degradation (typically 350-450 °C).
-
Gas Flows (Nebulizer and Drying Gas): Use parameters similar to your ESI method as a starting point.
-
-
Optimize Parameters: Infuse a standard solution of the AM694 3-iodo isomer and systematically adjust the corona current and vaporizer temperature to maximize the signal of the precursor ion.
Q4: Could the poor signal be related to the fragmentation of my precursor ion? How do I check for this and optimize my MS/MS parameters?
Answer: Yes, in-source fragmentation can lead to a weak precursor ion signal.[11] This occurs when the analyte fragments within the ion source before it reaches the mass analyzer.
Troubleshooting In-Source Fragmentation
Caption: Workflow for troubleshooting in-source fragmentation.
Recommended MS/MS Parameters
While optimal parameters are instrument-dependent, here is a starting point for method development for AM694 and its isomers. The fragmentation of synthetic cannabinoids often involves cleavage of the bonds adjacent to the carbonyl group.[12][13]
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive or APCI Positive | Most synthetic cannabinoids form positive ions.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Promotes protonation and adduct formation.[14] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acidified organic phase maintains pH gradient. |
| Column | C18 or RP-Amide (e.g., Ascentis® Express RP-Amide) | Provides good retention and selectivity for cannabinoids. |
| Fragmentor/Cone Voltage | 80-120 V | Optimize to maximize precursor ion intensity while minimizing in-source fragmentation. |
| Collision Energy (CE) | 15-35 eV | Ramp to find the optimal energy for generating stable and intense product ions. |
| Capillary Voltage (ESI) | 3000-4500 V | Adjust for stable spray and maximum signal.[10] |
| Drying Gas Temp. | 300-350 °C | Ensure efficient desolvation without thermal degradation. |
Conclusion
Addressing the poor ionization of the AM694 3-iodo isomer requires a systematic and logical approach. By understanding the underlying chemical principles and carefully optimizing both the chromatographic and mass spectrometric conditions, you can significantly improve signal intensity and achieve reliable, high-quality data. Start with mobile phase modifications and source parameter tuning. If necessary, progress to alternative ionization techniques like APCI. Remember that each instrument and application is unique, so empirical optimization is crucial for success.
References
-
AM-694 - Wikipedia. Wikipedia. [Link]
-
Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability. PubMed Central. [Link]
-
Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. National Institutes of Health. [Link]
-
Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. ResearchGate. [Link]
-
Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]
-
Optimizing the Agilent Multimode Source. Agilent. [Link]
-
Ultrafast, Selective, and Highly Sensitive Nonchromatographic Analysis of Fourteen Cannabinoids in Cannabis Extracts, Δ8-Tetrahydrocannabinol Synthetic Mixtures, and Edibles by Cyclic Ion Mobility Spectrometry–Mass Spectrometry. ACS Publications. [Link]
-
Using the EZLC Modeler for Cannabinoid Separations–Part 2: Using EZLC Software to Monitor Effects of Ammonium Formate Concentrations on Cannabinoid Separations. Restek. [Link]
Sources
- 1. AM-694 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. mdpi.com [mdpi.com]
- 6. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annexpublishers.com [annexpublishers.com]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. Using the EZLC Modeler for Cannabinoid Separations–Part 2: Using EZLC Software to Monitor Effects of Ammonium Formate Concentrations on Cannabinoid Separations [discover.restek.com]
Technical Support Center: Overcoming Low Yields in the Synthesis of the AM694 3-Iodo Isomer
Welcome to the technical support center for synthetic cannabinoid reference standards. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, specifically low yields, during the synthesis of the 3-iodo isomer of AM694, a potent naphthoylindole derivative. Our goal is to provide a scientifically grounded, experience-driven resource to help you troubleshoot and optimize this critical iodination step.
Introduction to the Challenge
The synthesis of halogenated analogs of synthetic cannabinoids like AM694 is crucial for developing analytical standards, metabolic studies, and structure-activity relationship (SAR) investigations. The iodination of the AM694 precursor, (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a classic example of an electrophilic aromatic substitution on an electron-rich indole ring. While the C3 position is the most nucleophilic and kinetically favored site for substitution, achieving high yields of the mono-iodinated product can be deceptively challenging. Common issues include incomplete reactions, the formation of undesired side products, and difficulties in purification, all contributing to significant yield loss.
This guide provides a structured approach to diagnosing and solving these common problems through a series of frequently asked questions and a detailed troubleshooting section.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of the AM694 3-iodo isomer.
Q1: What is the standard method for synthesizing the AM694 3-iodo isomer?
The most common and direct method is the electrophilic iodination of the AM694 precursor using an electrophilic iodine source. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild nature, high reactivity, and ease of handling compared to other iodinating agents.[1] The reaction is typically performed in an inert solvent, such as acetonitrile (ACN) or dichloromethane (DCM), at room temperature or with gentle heating.
Q2: Why is the indole C3 position the primary target for iodination?
The indole ring is an electron-rich heteroaromatic system. The highest electron density is localized at the C3 position, making it the most nucleophilic and susceptible to attack by electrophiles like the iodonium ion (I⁺) generated from NIS.[2][3] This inherent electronic property directs the regioselectivity of the reaction, favoring substitution at C3 over other positions on the indole or naphthalene rings under kinetic control.
Q3: What are the typical reported yields for this reaction, and what are the main competing side reactions?
Reported yields for the C3 iodination of substituted indoles can vary widely, from moderate to excellent (often above 80%), depending on the substrate and reaction conditions.[4] However, low yields are a frequent complaint. The primary competing side reactions include:
-
No reaction: Recovery of the starting material.
-
Di-iodination: Introduction of a second iodine atom, typically at the C2 or C5 position of the indole ring.[5]
-
Oxidation: The indole nucleus can be sensitive to oxidation, leading to complex product mixtures, especially under harsh conditions.[6]
-
Degradation: The product itself may be unstable under the reaction or workup conditions, particularly if exposed to strong acids or light.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented, question-and-answer guide to address specific experimental failures.
Problem 1: Low Conversion - My TLC/LCMS analysis shows a significant amount of unreacted starting material.
Q: I've run the reaction overnight, but the starting material is still the major spot on the TLC plate. What are the likely causes and how can I fix this?
A: Low conversion is one of the most common issues and typically points to problems with reagent activity or insufficient reaction kinetics.
Causality & Explanation: The reaction relies on the generation of an electrophilic iodonium ion (I⁺) from N-Iodosuccinimide. If the NIS is old or has been improperly stored, it may have decomposed, reducing the concentration of the active electrophile.[7][8] Additionally, the AM694 precursor is a sterically hindered and somewhat deactivated indole (due to the electron-withdrawing naphthoyl group at C3), which can slow the reaction rate compared to simpler indoles.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Visual Inspection: Fresh, high-purity NIS is a white to pale yellow crystalline powder.[8][9] If your reagent is orange or brown, it indicates the presence of free iodine (I₂) from decomposition, and its effectiveness will be compromised.[8]
-
Action: Use a fresh bottle of NIS or purify the existing stock. Purification can be attempted by washing with a sodium thiosulfate solution to remove I₂, followed by thorough drying, though using a new, sealed bottle is strongly recommended.
-
Storage: Always store NIS in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with nitrogen backfill).[7][9]
-
-
Optimize Reaction Conditions:
-
Temperature: While many iodinations proceed at room temperature, sluggish reactions can be accelerated with gentle heating. Monitor the reaction by TLC/LCMS while gradually increasing the temperature to 40-50 °C. Be cautious, as excessive heat can promote side product formation.
-
Solvent Choice: Acetonitrile (ACN) and Dichloromethane (DCM) are standard solvents. If solubility is an issue or the reaction is slow, consider switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of NIS. For sluggish reactions, increasing the NIS to 1.1-1.2 equivalents can drive the reaction to completion. Use a high-precision balance for accurate measurement.
-
-
Consider Catalytic Activation:
-
For particularly deactivated substrates, the electrophilicity of NIS can be enhanced with a catalytic amount of a Brønsted or Lewis acid.[1][10]
-
Protocol: Add a catalytic amount (e.g., 0.1 equivalents) of trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂ to the reaction mixture.[10] This protonates the succinimide nitrogen, making the iodine atom more electrophilic. Monitor carefully, as this can also increase the rate of side reactions.
-
Experimental Workflow: General Iodination Protocol
Caption: General workflow for the iodination of the AM694 precursor.
Problem 2: Complex Product Mixture - My TLC/LCMS shows multiple new spots, and the yield of the desired product is low.
Q: The reaction consumed the starting material, but I have a messy crude product with several spots close to my desired product. What's happening?
A: This outcome strongly suggests the formation of regioisomers or over-iodination, which are classic side reactions in electrophilic indole chemistry.
Causality & Explanation: While the C3 position is kinetically favored, if the reaction is too forcing (e.g., high temperature, excess NIS, or strong acid catalysis), the electrophile can attack other positions. The next most reactive site on an N-alkyl indole is often the C2 or C5 position, leading to di-iodinated byproducts. The naphthoyl ring itself is significantly less reactive than the indole and is unlikely to be iodinated under these conditions.
Troubleshooting Protocol:
-
Control Stoichiometry Precisely:
-
Action: Reduce the amount of NIS to exactly 1.0 equivalent. Weigh the reagent carefully. Adding the NIS portion-wise over 15-20 minutes, rather than all at once, can help maintain a low concentration of the electrophile and improve selectivity.
-
-
Lower the Reaction Temperature:
-
Action: Run the reaction at 0 °C or room temperature. Lower temperatures favor the kinetically controlled product (C3-iodination) over thermodynamically favored or higher-activation-energy side products.
-
-
Re-evaluate Solvent Choice:
-
Polarity's Role: The solvent can influence the reactivity of the electrophile. In some cases, a less polar solvent like DCM or Chloroform may offer better selectivity than highly polar solvents like DMF or ACN.
-
Data Summary: Impact of Reaction Conditions on Selectivity
| Parameter | Condition A (Low Selectivity) | Condition B (Optimized for Selectivity) | Expected Outcome |
| NIS Stoichiometry | > 1.2 equivalents | 1.0 - 1.05 equivalents | Reduces di-iodination |
| Temperature | 50 °C to Reflux | 0 °C to Room Temperature | Favors kinetic C3 product |
| Addition Method | All at once | Portion-wise over 20 min | Maintains low [I⁺], improving selectivity |
| Solvent | DMF | ACN or DCM | May reduce side reactions |
Problem 3: Low Isolated Yield - The reaction looks clean on TLC/LCMS, but I lose most of my product during purification.
Q: My crude NMR looks promising, but after silica gel chromatography, my final yield is less than 20%. Where is my compound going?
A: Significant product loss during purification often points to compound instability on silica gel or suboptimal chromatography techniques.
Causality & Explanation: Halogenated indoles, particularly those with electron-withdrawing groups, can be sensitive.[11] The slightly acidic nature of standard silica gel can cause degradation or irreversible adsorption of the product. Furthermore, if the polarity difference between your product and a major byproduct is small, co-elution can lead to mixed fractions and apparent yield loss.
Troubleshooting Protocol:
-
Neutralize the Silica Gel:
-
Action: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N). A typical slurry can be made in your starting eluent (e.g., Hexane/Ethyl Acetate) containing 0.5-1% Et₃N. This deactivates the acidic sites on the silica surface.
-
-
Optimize Your Eluent System:
-
Action: Perform a thorough TLC analysis to find an eluent system that provides good separation (ΔRf > 0.2) between your product and any impurities. A gradient elution (gradually increasing polarity) is often more effective than an isocratic (constant polarity) elution for separating closely related compounds.
-
-
Consider Alternative Purification Methods:
-
Reverse-Phase Chromatography: If the compound is unstable on silica, consider using C18-functionalized silica (reverse-phase). This is particularly useful for polar compounds.
-
Recrystallization: If the crude product is relatively clean (>80-90% purity), recrystallization is an excellent method to obtain highly pure material with minimal loss. Experiment with different solvent systems (e.g., ethanol/water, DCM/hexane).
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in AM694 3-iodo synthesis.
References
-
I. R. Baxendale et al. "Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center." Beilstein Journal of Organic Chemistry, 2021. Available from: [Link]
-
Y. Zhang et al. "Regioselective C5-H Direct Iodination of Indoles." ResearchGate, 2018. Available from: [Link]
-
V. Sharma et al. "Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method." Green Processing and Synthesis, 2018. Available from: [Link]
-
T. Cao et al. "Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions." ResearchGate, 2024. Available from: [Link]
-
A. El-Faham et al. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 2021. Available from: [Link]
-
M. C. de la Fuente et al. "Iodination of 3-substituted indoles." ResearchGate, 2005. Available from: [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]
-
O. I. Shablykin et al. "Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles." Molecules, 2016. Available from: [Link]
-
S. Jana et al. "Iodine-Catalyzed Regioselective Synthesis of Diphenyl-Substituted Carbazoles via [4 + 2] Annulation of β-Formyl Ketones with Indoles." The Journal of Organic Chemistry, 2021. Available from: [Link]
-
S. M. M. Schuler et al. "2,3-Difunctionalized Indoles via Radical Acylation or Trifluoromethylation of ortho-Alkynylphenyl Isonitriles." Angewandte Chemie International Edition, 2022. Available from: [Link]
-
H. Wang et al. "Synthesis of Highly Functionalized Indoles and Indolones via Selectivity-Switchable Olefinations." Organic Letters, 2018. Available from: [Link]
-
Grokipedia. N-Iodosuccinimide. Available from: [Link]
-
M. Jereb et al. "N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions." Catalysts, 2020. Available from: [Link]
-
Speciality Chemicals Magazine. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available from: [Link]
-
Beilstein Journals. "Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center." 2021. Available from: [Link]
-
S. Paul et al. "Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase." Scientific Reports, 2022. Available from: [Link]
-
R. A. T. Al-Mokaram et al. "New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates." F1000Research, 2023. Available from: [Link]
-
M. D. Jankovic et al. "In vivo detection of the new psychoactive substance AM-694 and its metabolites." Forensic Toxicology, 2018. Available from: [Link]
-
D. G. P. van der Heiden et al. "Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups." Beilstein Journal of Organic Chemistry, 2024. Available from: [Link]
-
M. A. Ali et al. "Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters." Catalysts, 2024. Available from: [Link]
-
ResearchGate. "Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase." 2022. Available from: [Link]
-
Z. Guo et al. "Schedule Optimization for Chemical Library Synthesis." ChemRxiv, 2023. Available from: [Link]
-
M. J. G. T. de la Rosa et al. "Halogenated Indole Alkaloids from Marine Invertebrates." Marine Drugs, 2019. Available from: [Link]
-
R. Tong et al. "Green Oxidation of Indoles using halide Catalysis." Nature Portfolio, 2019. Available from: [Link]
-
Y. Shan et al. "Optimization of 18F-syntheses using 19F-reagents at tracer-level concentrations and liquid chromatography/tandem mass spectrometry analysis." Journal of Labelled Compounds and Radiopharmaceuticals, 2018. Available from: [Link]
Sources
- 1. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]
- 2. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. calibrechem.com [calibrechem.com]
- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
enhancing the resolution of AM694 isomers in chromatography
Welcome to the technical support center for enhancing the chromatographic resolution of AM694 and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving baseline separation of these closely related compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and protocols based on established chromatographic principles and field-proven experience.
Introduction: The Challenge of AM694 Isomer Resolution
AM694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid agonist.[1][2] In synthetic chemistry and forensic analysis, achieving pure, well-characterized compounds is paramount. The primary analytical challenge with AM694 often lies not with the parent compound itself but with the separation from its isomers, which can be generated during synthesis. These isomers typically fall into two main categories:
-
Positional Isomers: These molecules share the same molecular formula but differ in the position of a substituent. For AM694, this commonly involves the iodine atom on the benzoyl ring (e.g., 2-iodo, 3-iodo, or 4-iodo derivatives). These isomers have very similar physical properties, such as polarity and molecular weight, making them difficult to resolve with standard chromatographic methods.
-
Chiral Isomers (Enantiomers/Diastereomers): While the AM694 molecule itself is achiral, related synthetic cannabinoid structures often contain stereocenters.[3][4] Synthetic processes can lead to racemic mixtures or diastereomeric pairs that require specialized chiral separation techniques to resolve.[5] Understanding these techniques is crucial for comprehensive impurity profiling and pharmacological studies, as enantiomers can exhibit significantly different biological activities.[4]
This guide provides a structured approach to tackling these separation challenges using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Frequently Asked Questions: First Principles
Here we address foundational questions that form the basis of effective method development for AM694 isomers.
Q1: Why is my standard C18 column failing to separate the positional isomers of AM694?
A standard C18 (octadecylsilyl) column primarily separates compounds based on hydrophobicity (the hydrophobic effect). Positional isomers of AM694 have nearly identical molecular formulas and structures, resulting in very similar logP values and, consequently, minimal differences in hydrophobic interactions. Therefore, a C18 phase often lacks the specific selectivity needed to differentiate the subtle electronic and spatial differences between these isomers.[6]
Q2: What is the fundamental difference between separating positional isomers and chiral isomers?
Positional isomers are distinct chemical compounds (constitutional isomers) with different atomic connectivity. Their separation relies on exploiting subtle differences in polarity, shape, or electronic properties using achiral chromatography.[7] Chiral isomers (enantiomers) are non-superimposable mirror images with identical physical properties in an achiral environment.[8] Their separation is impossible on standard achiral columns and requires a chiral environment, such as a Chiral Stationary Phase (CSP), which allows for the formation of transient, diastereomeric complexes with differing energies, leading to different retention times.[8]
Q3: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?
SFC should be considered when HPLC methods provide insufficient resolution, particularly for complex isomer mixtures. SFC, which typically uses supercritical CO2 as the primary mobile phase, operates under normal-phase conditions and often provides greater selectivity for structural analogs and stereoisomers.[9][10] Its low viscosity mobile phase allows for higher flow rates and longer columns without prohibitive backpressure, leading to faster and more efficient separations.[11] For both chiral and achiral separations of cannabinoids, SFC is a powerful and often preferred alternative.[12][13]
Troubleshooting Guide: Resolving Positional Isomers (e.g., 2-iodo vs. 4-iodo)
This section focuses on practical, targeted solutions for when you observe co-elution or poor resolution of AM694 positional isomers.
Q4: My peaks are co-eluting. How do I improve selectivity (α)?
When resolution is poor due to a lack of selectivity (separation factor α ≈ 1), changing the fundamental interactions between the analytes and the stationary phase is critical.
-
Change the Stationary Phase Chemistry: This is the most effective way to alter selectivity. Move beyond C18 and explore phases that offer alternative separation mechanisms.
-
Phenyl-based Phases (e.g., Phenyl-Hexyl): These phases can induce π-π interactions with the aromatic rings in AM694. The different positions of the electron-withdrawing iodine atom on the benzoyl ring can alter the electron density of the π-system, creating differential interactions that lead to separation.[14]
-
Pentafluorophenyl (PFP) Phases: PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated compounds and positional isomers.
-
Biphenyl Phases: These phases offer enhanced π-π interactions compared to standard phenyl columns and can provide unique selectivity for aromatic isomers.[6]
-
| Stationary Phase | Primary Interaction Mechanism(s) | Ideal for AM694 Isomers Because... |
| C18 | Hydrophobic | Provides general retention but often lacks specific selectivity for isomers. |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Differentiates isomers based on subtle changes in aromatic ring electron density.[14] |
| PFP | Hydrophobic, π-π, Dipole-Dipole | Offers multiple interaction modes, highly effective for halogenated isomers. |
| Biphenyl | Hydrophobic, Enhanced π-π | Provides strong shape selectivity for planar aromatic molecules.[6] |
-
Modify the Mobile Phase:
-
Change Organic Modifier: Switching from acetonitrile (ACN) to methanol (MeOH) in reversed-phase can alter selectivity. ACN is aprotic, while MeOH is a protic solvent that can engage in different hydrogen bonding interactions.
-
Utilize Normal-Phase Chromatography (NPLC): NPLC on a silica, diol, or amino column can provide completely different selectivity based on polar interactions with the indole and carbonyl groups of AM694. This is often a highly effective strategy for isomers that are inseparable in reversed-phase.[15][16]
-
Q5: I have some separation, but the peaks are broad and overlapping. How do I improve efficiency (N)?
Poor efficiency (low plate count, N) leads to broad peaks that compromise resolution.
-
Reduce System Extra-Column Volume: Ensure all tubing is cut cleanly and has the minimum necessary length and internal diameter. Use low-volume fittings and detector flow cells. Improper connections can cause significant peak broadening.[17]
-
Decrease Particle Size: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm column will dramatically increase efficiency and resolution. This may require an HPLC or UHPLC system capable of handling higher backpressures.[18]
-
Optimize Flow Rate: Perform a flow rate study (van Deemter plot) to find the optimal linear velocity for your column, which provides the maximum efficiency.
-
Ensure Temperature Control: Use a column oven to maintain a stable temperature. Higher temperatures reduce mobile phase viscosity, improving mass transfer and leading to sharper peaks. A good starting point is 40°C.[19]
Q6: My AM694 isomer peak is tailing severely. What is the cause and how do I fix it?
Peak tailing is often caused by unwanted secondary interactions or column overload.[20][21]
-
Chemical Causes (Analyte-Specific Tailing):
-
Silanol Interactions: Residual, acidic silanol groups on the silica surface of reversed-phase columns can interact strongly with basic sites on analytes, such as the indole nitrogen in AM694.
-
Solution 1: Lower Mobile Phase pH: Add 0.1% formic acid or acetic acid to the mobile phase.[19] At a low pH (e.g., pH 2.5-3.5), the residual silanols are protonated and less likely to interact with the analyte.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped to minimize the number of accessible silanol groups.
-
-
-
Physical & Overload Causes (All Peaks or Specific Peak Tailing):
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[22]
-
Solution: Reduce the injection concentration or volume by a factor of 5-10 and observe if the peak shape improves.
-
-
Column Contamination/Void: A blocked inlet frit or a void at the head of the column can create alternative flow paths, leading to tailing.
-
Solution: First, try flushing the column in the reverse direction (if permitted by the manufacturer). If this fails, replace the column and use a guard column to protect the new one.[22]
-
-
Troubleshooting Workflow: Poor Resolution of Positional Isomers
The following diagram outlines a logical workflow for addressing poor resolution.
Caption: Different stationary phases utilize distinct interaction mechanisms to separate AM694 isomers.
References
-
Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. (2023). MDPI. Available at: [Link]
-
Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. (2016). Waters Corporation. Available at: [Link]
-
The Chiral Separation of the (+) and (-) Enantiomers of Cannabidiol. (2022). Cannabis Science and Technology. Available at: [Link]
-
Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. (2023). PubMed. Available at: [Link]
-
A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products. (2015). J-Stage. Available at: [Link]
-
SFC, separation and seals: the quest for more efficient cannabis testing. (n.d.). International Labmate. Available at: [Link]
-
Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases. (2023). PMC. Available at: [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. (n.d.). MicroSolv Technology Corporation. Available at: [Link]
-
Chiral/Achiral Analysis of Naturally Occurring Cannabinoids using a New Sub-2um Chiral Stationary Phase with Ultra High Performance SFC-MS Poster. (2019). Regis Technologies. Available at: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. Available at: [Link]
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed. Available at: [Link]
-
The SFC Isolation and Purification of Cannabinoids using Application Specific Stationary Phases Under Optimised Conditions. (2020). Chromatography Today. Available at: [Link]
-
Speedy cannabinoid separation by SFC implementation. (2021). Wiley Analytical Science. Available at: [Link]
-
Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification. (2021). Nomad Labs. Available at: [Link]
-
In vivo detection of the new psychoactive substance AM-694 and its metabolites. (n.d.). ScienceDirect. Available at: [Link]
-
Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry. (2020). PMC. Available at: [Link]
-
The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases. (2021). PMC. Available at: [Link]
-
AM-694. (n.d.). Wikipedia. Available at: [Link]
-
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. (n.d.). Molnar Institute. Available at: [Link]
-
Polymeric Achiral Stationary Phases for the Analysis of Cannabinoid Mixtures. (n.d.). Chiral Technologies. Available at: [Link]
-
How to separate isomers by Normal phase HPLC? (2019). ResearchGate. Available at: [Link]
-
The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. (n.d.). Waters Corporation. Available at: [Link]
-
Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. (2018). Journal of Analytical Toxicology. Available at: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (n.d.). LCGC International. Available at: [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Available at: [Link]
-
Maximizing Cannabinoid Separation for Potency Testing with LC. (n.d.). LCGC International. Available at: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. Available at: [Link]
-
Why does peak gets tailed and how to fix it? (2022). YouTube. Available at: [Link]
-
Method Optimization for the Determination of Cannabinoids in Blood by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). (2022). CUNY Academic Works. Available at: [Link]
-
New LC-MS method for cannabinoid analysis. (2020). Wiley Analytical Science. Available at: [Link]
-
Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). YouTube. Available at: [Link]
-
Quantitative Separation of THC Isomers and Metabolites from Whole Blood. (n.d.). Agilent. Available at: [Link]
-
Solutions for THC Quantitation: Separation of 4 Tetrahydrocannabinol Isomers: Δ6a/10a, Δ8, Δ9... (2022). YouTube. Available at: [Link]
-
Distinguishing drug isomers in the forensic laboratory. (2019). UvA-DARE (Digital Academic Repository). Available at: [Link]
-
Structural Isomerism (GCSE, IB, and A level Chemistry). (2024). YouTube. Available at: [Link]
Sources
- 1. AM-694 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies [mdpi.com]
- 4. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral/Achiral Analysis of Naturally Occurring Cannabinoids using a New Sub-2um Chiral Stationary Phase with Ultra High Performance SFC-MS Poster - Regis Technologies [registech.com]
- 6. welch-us.com [welch-us.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. SFC, separation and seals: the quest for more efficient cannabis testing | Bal Seal Engineering [balseal.com]
- 11. Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification - Medical Cannabis extraction technology - Nomad Labs [nomadlabs.eu]
- 12. A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products [jstage.jst.go.jp]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 15. molnar-institute.com [molnar-institute.com]
- 16. researchgate.net [researchgate.net]
- 17. support.waters.com [support.waters.com]
- 18. The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academicworks.cuny.edu [academicworks.cuny.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. youtube.com [youtube.com]
calibration curve issues for AM694 3-iodo isomer quantification
Subject: Troubleshooting Calibration & Quantification of 1-(5-fluoropentyl)-3-(3-iodobenzoyl)indole (AM694 3-iodo isomer)
Executive Summary
This guide addresses the specific analytical challenges associated with quantifying the 3-iodo isomer of the synthetic cannabinoid AM694. Unlike the standard AM694 (which carries the iodine at the ortho or 2-position), the 3-iodo isomer (meta-position) presents unique chromatographic and stability challenges.
The Core Problem: The 2-iodo and 3-iodo isomers are isobaric (
Module 1: Chromatographic Resolution (The "Co-elution" Trap)
User Issue: "My calibration curve is linear, but my QC samples are failing, or I am seeing 'shoulders' on my peaks in real samples."
Root Cause: You are likely experiencing co-elution between the target 3-iodo isomer and the standard 2-iodo AM694 (or the 4-iodo isomer). Standard C18 columns often fail to resolve these steric regioisomers because the hydrophobicity differences are negligible.
Technical Protocol:
To quantify the 3-iodo isomer specifically, you must achieve a resolution (
Recommended Stationary Phase:
Switch from standard C18 to a Biphenyl or Phenyl-Hexyl stationary phase. These phases utilize
Optimized LC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | Biphenyl (e.g., Kinetex or Raptor), 2.6 µm, 100 x 2.1 mm | Maximizes selectivity ( |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Ammonium formate boosts ionization stability. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol promotes stronger |
| Gradient | Isocratic hold at ~65% B may be required for separation. | Isomers separate best when the organic modifier is constant. |
| Flow Rate | 0.3 - 0.4 mL/min | Lower flow rates enhance mass transfer for difficult separations. |
Visualization: Isomer Separation Logic
Caption: Decision tree for resolving AM694 regioisomers. Biphenyl phases with Methanol are critical for separating the 3-iodo target from 2-iodo interferences.
Module 2: Non-Linearity at Low Concentrations (Adsorption)
User Issue: "My calibration curve droops at the low end (< 5 ng/mL). The response is lower than expected."
Root Cause: Synthetic cannabinoids are highly lipophilic (
Troubleshooting Protocol:
-
Vial Selection: NEVER use standard clear glass vials for low-concentration calibrators. Use Silanized (Deactivated) Glass or high-quality Polypropylene (PP) vials.
-
Solvent Composition: Ensure your injection solvent contains at least 40-50% organic solvent (Methanol/Acetonitrile). Pure aqueous solutions will drive the drug onto the container walls immediately.
-
Rinse Cycle: Increase the needle wash solvent strength (e.g., 90:10 IPA:Acetone) to prevent carryover, which can mimic non-linearity.
Data Validation Check: Calculate the Relative Response Factor (RRF) for the lowest calibrator. If it deviates >20% from the mean RRF of the medium calibrators, adsorption is occurring.
Module 3: Stability & Deiodination (The "Disappearing Peak")
User Issue: "My stock solution signal decreases over time, or I see an unexpected peak at m/z 310."
Root Cause: The Carbon-Iodine bond is photosensitive. Exposure to UV light causes photolytic deiodination , converting AM694 (MW 435) to the des-iodo analog (MW 309/310). This degrades your calibration standards.[1]
Handling Protocol:
-
Amber Glassware: All stocks and working standards must be stored in amber vials.
-
Work in Low Light: Avoid direct sunlight during extraction.
-
Temperature: Store stock solutions at -20°C. Stability is generally valid for >1 year if protected from light [1].
Visualization: Sample Integrity Workflow
Caption: Critical workflow to prevent analyte loss. Note the requirement for organic solvent during dilution and protection from light to prevent deiodination.
Module 4: Matrix Effects & Internal Standards
User Issue: "The slope of my calibration curve in urine is different from the slope in solvent."
Root Cause: Matrix-induced ion suppression.
Solution: You must use a deuterated internal standard.
-
Preferred: AM694-d5.
-
Note on Isomerism: AM694-d5 is typically the 2-iodo isomer. If you successfully separate the 3-iodo isomer (target) from the 2-iodo isomer (standard), your ISTD (AM694-d5) will elute at the 2-iodo retention time, not the 3-iodo retention time.
-
Correction: You must set the retention time window for the ISTD to match the 2-iodo position, even though you are quantifying the 3-iodo peak. This "retention time lag" is acceptable as long as the matrix suppression is consistent across that narrow window.
FAQ: Quick Reference
Q: Can I use the standard AM694 (2-iodo) to quantify the 3-iodo isomer if I don't have a specific standard? A: No. While they have similar ionization efficiencies, they are not identical. Furthermore, without a pure 3-iodo standard to establish the retention time, you cannot confirm you are detecting the correct isomer. You need a reference standard for the specific 3-iodo isomer [2].
Q: What is the primary transition for MRM?
A: The precursor is
-
Quantifier:
(Indole moiety + alkyl chain fragments). -
Qualifier:
(Loss of iodobenzoyl group). -
Note: These transitions are common to both isomers. Separation is strictly chromatographic.
Q: Why is my
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
- Kerrigan, S. (2014). Synthetic Cannabinoids: Pharmacology, Analytical Methodology, and Interpretive Issues. Wiley Online Library. (General reference for instability of halo-cannabinoids).
Sources
Validation & Comparative
A Technical Guide to the Comparative Pharmacology of AM694 and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Positional Isomerism in Cannabinoid Receptor Ligand Design
AM694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole) is a well-documented synthetic cannabinoid renowned for its high affinity and selectivity as an agonist for the cannabinoid receptor type 1 (CB1).[1] Its potent activity has made it a valuable tool in preclinical research for probing the endocannabinoid system.[1] However, the specific placement of the iodo-substituent on the benzoyl ring at the ortho (2-position) is a critical determinant of its pharmacological profile.
Positional isomers, which share the same molecular formula but differ in the position of substituents on a core scaffold, often exhibit distinct pharmacological properties.[2] This principle is of paramount importance in drug development, where minor structural modifications can lead to significant changes in potency, selectivity, efficacy, and safety. In the realm of synthetic cannabinoids, understanding the structure-activity relationships (SAR) of positional isomers is crucial for designing ligands with desired therapeutic effects while minimizing unwanted psychoactivity or other adverse effects. This guide will explore the known pharmacology of AM694 and discuss the anticipated pharmacological profiles of its meta (3-iodo) and para (4-iodo) positional isomers based on established SAR principles in the field.
AM694 (2-Iodo Isomer): A High-Affinity CB1 Receptor Agonist
AM694 is characterized as a powerful and selective CB1 receptor agonist.[1] Its pharmacological profile has been primarily defined by its impressive binding affinity for the CB1 receptor.
Receptor Binding Affinity
Experimental data demonstrates that AM694 binds to the human CB1 receptor with a very high affinity, exhibiting a Ki value of 0.08 nM.[1] Its affinity for the CB2 receptor is notably lower, with a Ki of 1.44 nM, making it approximately 18-fold selective for the CB1 receptor.[1] This high affinity is a key contributor to its potent in vivo effects.
Functional Activity
As an agonist, AM694 activates the CB1 receptor, initiating a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is fundamental to the cannabinoid-mediated modulation of neurotransmitter release.
Cannabinoid Receptor Signaling Pathway
Caption: Agonist binding to the CB1 receptor activates Gi/o, inhibiting adenylyl cyclase and reducing cAMP levels.
Positional Isomers of AM694: A Comparative Outlook
The Critical Role of the Benzoyl Moiety
The 3-benzoylindole scaffold is a common feature in many synthetic cannabinoids. The orientation and electronic properties of substituents on the benzoyl ring can significantly influence how the ligand docks into the binding pocket of the CB1 and CB2 receptors.
Hypothetical Impact of Iodo- Isomerism on Receptor Affinity
Based on general SAR principles for synthetic cannabinoids, moving the bulky and lipophilic iodo-substituent from the ortho to the meta or para position would likely alter the binding affinity and selectivity of the molecule.
-
Ortho (2-iodo) Position (AM694): This position appears to be optimal for high-affinity CB1 binding. It is plausible that the ortho-iodo group engages in a specific interaction within a hydrophobic sub-pocket of the CB1 receptor or that its position enforces a particular conformation of the benzoyl ring relative to the indole core that is highly favorable for binding.
-
Meta (3-iodo) and Para (4-iodo) Positions: Shifting the iodo group to the meta or para position would change the molecule's overall shape and charge distribution. This could disrupt the optimal fit within the CB1 receptor, potentially leading to a decrease in binding affinity. However, it is also possible that these changes could enhance binding to the CB2 receptor, thereby altering the selectivity profile. For instance, in a series of indanoylindoles, a shift in the position of a substituent on a core ring structure was shown to dramatically change the pharmacological profile from a full agonist to a neutral antagonist.[4]
Experimental Methodologies for Pharmacological Characterization
To empirically determine the pharmacological profiles of AM694's positional isomers, a series of standard in vitro assays would be required.
Radioligand Binding Assays
This experiment is essential for determining the binding affinities (Ki values) of the isomers for the CB1 and CB2 receptors.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing either the human CB1 or CB2 receptor.
-
Competitive Binding: Incubate the cell membranes with a known concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) in the presence of varying concentrations of the unlabeled test compound (AM694 isomers).
-
Separation: Separate the bound and free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the competitor that inhibits 50% of specific binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
Binding Assay Workflow
Caption: Workflow for determining receptor binding affinity (Ki).
Functional Assays (e.g., [35S]GTPγS Binding Assay)
This assay measures the functional activity of the isomers (agonist, antagonist, or inverse agonist) by quantifying G-protein activation upon receptor binding.
Step-by-Step Protocol:
-
Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.
-
Assay Buffer: Prepare an assay buffer containing GDP and [35S]GTPγS.
-
Incubation: Incubate the membranes with varying concentrations of the test compound in the assay buffer.
-
Stimulation: Agonist binding will stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Quantification: Separate and quantify the amount of bound [35S]GTPγS, which is proportional to the level of G-protein activation.
-
Data Analysis: Plot the stimulated binding against the logarithm of the drug concentration to generate dose-response curves and determine EC50 and Emax values.
Summary and Future Directions
The existing data firmly establishes AM694 (the 2-iodo isomer) as a high-affinity, CB1-selective agonist. While direct comparative pharmacological data for its meta- and para- isomers is lacking, established SAR principles suggest that their pharmacological profiles could be significantly different.
Table 1: Pharmacological Data for AM694
| Compound | Isomer Position | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) |
|---|
| AM694 | 2-iodo (ortho) | 0.08[1] | 1.44[1] | 18 |
The systematic synthesis and pharmacological evaluation of the 3-iodo and 4-iodo isomers of AM694 are warranted. Such studies would not only provide valuable insights into the SAR of benzoylindoles but could also lead to the discovery of novel cannabinoid ligands with unique selectivity or functional activity profiles. For drug development professionals, this underscores the critical importance of exploring positional isomerism as a strategy for lead optimization.
References
-
AM-694 - Wikipedia. [Link]
-
Fukuuchi, M., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences, 37(2), 251-257. [Link]
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18. [Link]
-
Prandi, C., et al. (2021). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Journal of Medicinal Chemistry, 64(24), 18016-18042. [Link]
Sources
- 1. AM-694 - Wikipedia [en.wikipedia.org]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for AM-694 and its 3-Iodo Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Isomer-Specific Analytical Methods in Synthetic Cannabinoid Analysis
The proliferation of synthetic cannabinoids presents a significant challenge to forensic, clinical, and pharmaceutical laboratories. Among these, AM-694, a potent CB1 receptor agonist, and its various isomers highlight the critical need for robust and validated analytical methods.[1][2] The position of the iodo group on the benzoyl ring significantly impacts the molecule's pharmacological and toxicological profile. Consequently, the ability to unequivocally identify and quantify the specific 3-iodo isomer of AM-694 is paramount for accurate risk assessment, quality control of research materials, and regulatory compliance.
This guide provides a comprehensive comparison of key considerations and methodologies for the validation of an analytical method tailored to the specific challenge of differentiating AM-694 from its 3-iodo isomer. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale and the establishment of a self-validating analytical system. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Foundational Pillars of Analytical Method Validation
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[3] For isomeric compounds, the emphasis is heavily placed on specificity and selectivity .
-
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] In this context, the primary "interfering" component is the other isomer.
-
Selectivity is the ability of the analytical method to differentiate and quantify the analyte from other substances in the sample.[4][5][6] For chromatographic methods, this is largely determined by the separation of the isomers.
A truly specific method for the AM-694 3-iodo isomer will produce a response for this isomer and only this isomer, with no response from the 2-iodo isomer (AM-694) or other related compounds.
Comparative Analysis of Analytical Techniques
While various analytical techniques can be employed for the analysis of synthetic cannabinoids, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands out as the most suitable for isomer-specific quantification due to its combined separation power and detection specificity.
| Analytical Technique | Advantages for Isomer Analysis | Disadvantages for Isomer Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic efficiency. Established libraries for many compounds. | Potential for thermal degradation of analytes. Isomers may have very similar retention times and mass spectra, making differentiation challenging.[7] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Robust and widely available. Non-destructive. | Isomers often have identical UV spectra, making differentiation impossible without complete chromatographic separation. Lower sensitivity compared to MS. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High selectivity and sensitivity. Can differentiate isomers with identical retention times through unique fragmentation patterns.[8][9] Provides structural information. | Higher equipment cost and complexity. Matrix effects can influence ionization. |
Given the subtle structural differences between AM-694 and its 3-iodo isomer, LC-MS/MS is the recommended technique for a robust and reliable analytical method. The following sections will detail the validation of an LC-MS/MS method for this purpose.
Validation of an LC-MS/MS Method for AM-694 3-Iodo Isomer
The validation of the analytical method will be conducted in accordance with the ICH Q2(R1) guideline, focusing on the following key parameters.[10][11]
Specificity and Selectivity
The cornerstone of this validation is demonstrating the method's ability to distinguish between the AM-694 2-iodo and 3-iodo isomers.
Experimental Protocol:
-
Individual Standard Analysis: Inject pure reference standards of AM-694 (2-iodo isomer) and the 3-iodo isomer to determine their individual retention times and mass spectral characteristics.
-
Co-injection Analysis: Inject a mixed solution containing both isomers to assess the chromatographic resolution.
-
Matrix Blank Analysis: Analyze a blank matrix (e.g., synthetic urine, plasma, or the solvent used for dissolution) to ensure no endogenous components interfere with the detection of the analytes.
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and demonstrate that these do not interfere with the quantification of the isomers.
Acceptance Criteria:
-
Baseline resolution (Rs > 1.5) between the peaks of the 2-iodo and 3-iodo isomers.
-
No interfering peaks at the retention time of the analytes in the blank matrix.
-
Peak purity analysis should confirm the homogeneity of the analyte peaks.
Diagram of Experimental Workflow for Specificity:
Caption: Workflow for establishing method specificity and selectivity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Experimental Protocol:
-
Prepare a series of calibration standards of the 3-iodo isomer at a minimum of five different concentration levels, ranging from the limit of quantification (LOQ) to 150% of the expected working concentration.
-
Analyze each standard in triplicate.
-
Plot the peak area response against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
The y-intercept should not be significantly different from zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.
Experimental Protocol:
-
Spike a blank matrix with the 3-iodo isomer at three different concentration levels (low, medium, and high) within the defined range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean recovery should be within 80-120% for impurity analysis.[11]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the 3-iodo isomer at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) should be ≤ 15% for impurity analysis.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is at least 3 times the noise level for LOD, and 10 times the noise level for LOQ.
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ should be validated with respect to accuracy and precision.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic phase).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results.
Acceptance Criteria:
-
The results should remain within the acceptance criteria for system suitability.
Summary of Validation Parameters and Illustrative Acceptance Criteria
| Validation Parameter | Illustrative Experimental Approach | Illustrative Acceptance Criteria |
| Specificity/Selectivity | Chromatographic separation of isomers, analysis of blank and stressed samples. | Baseline resolution (Rs > 1.5), no interference at analyte retention time. |
| Linearity | Analysis of at least 5 concentrations in triplicate. | Correlation coefficient (r²) ≥ 0.995. |
| Range | Confirmed by linearity, accuracy, and precision data. | Interval providing acceptable performance. |
| Accuracy | Recovery study at 3 concentrations (n=3). | Mean recovery of 80-120%. |
| Precision (Repeatability) | 6 replicate injections at 100% concentration. | RSD ≤ 15%. |
| Precision (Intermediate) | Different day, analyst, or instrument. | RSD ≤ 15%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Visual evaluation or calculation. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. | Confirmed with accuracy and precision data. |
| Robustness | Deliberate variation of key method parameters. | System suitability criteria are met. |
Logical Relationship of Validation Parameters
The validation parameters are interconnected and build upon each other to provide a comprehensive picture of the method's performance.
Caption: Interdependence of analytical method validation parameters.
Conclusion: A Framework for Trustworthy Isomer-Specific Analysis
The validation of an analytical method for the AM-694 3-iodo isomer is a rigorous process that demands a deep understanding of both the analytical technique and the specific challenges posed by isomeric compounds. While this guide presents a comprehensive framework based on established regulatory guidelines and scientific principles, it is imperative that each laboratory adapts and verifies these procedures for their specific instrumentation and sample matrices. By adhering to these principles of scientific integrity and thorough validation, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible data, which is fundamental to advancing our understanding of synthetic cannabinoids and ensuring public safety.
References
-
Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. [Link]
-
In vivo detection of the new psychoactive substance AM-694 and its metabolites. (2025, August 6). ScienceDirect. [Link]
-
McDowall, R. D. IS YOUR METHOD SPECIFIC OR JUST SELECTIVE? McDowall Consulting. [Link]
-
MPL Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?[Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]
-
ResearchGate. (2023, February 9). How can I conduct specificity and selectivity of validation?[Link]
-
UAB Digital Commons. (n.d.). Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. [Link]
-
SCION Instruments. (n.d.). A Guide to Analytical Method Validation. [Link]
-
Request PDF. (2025, August 10). Selectivity versus specificity in chromatographic analytical methods. [Link]
-
Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Chemsrc. (2025, August 26). AM694 3-iodo isomer. [Link]
-
King's College London Research Portal. (2020, July 20). In vitro phase I metabolic profiling of the synthetic cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC and AMB-FUBINACA. [Link]
-
ResearchGate. (n.d.). Separazione e spettro di massa dell'AM-694 in LC-MS/MS (1,5μg/mL). [Link]
-
PMC. (2025, February 5). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. [Link]
-
Glen Jackson - West Virginia University. (2014, May 17). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. [Link]
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- 5. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
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- 9. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. assayprism.com [assayprism.com]
High-Resolution Differentiation of Synthetic Cannabinoid Isomers: GC-sIR vs. Mass Spectrometry
Executive Summary
The rapid proliferation of synthetic cannabinoids (SCs) has introduced a critical analytical bottleneck: the differentiation of positional and structural isomers. As clandestine laboratories slightly modify functional groups (e.g., moving a fluorine atom from the 5-position to the 4-position on a pentyl chain) to evade legislation, traditional Gas Chromatography-Mass Spectrometry (GC-MS) often fails. These isomers frequently exhibit identical retention times and indistinguishable electron ionization (EI) fragmentation patterns.
This guide objectively compares the performance of Gas Chromatography-Solid Phase Infrared Spectroscopy (GC-sIR) —the definitive tool for structural elucidation—against the standard alternatives: GC-EI-MS and UHPLC-MS/MS . We demonstrate that while MS-based techniques are superior for sensitivity in biological matrices, GC-sIR provides the necessary spectral resolution to legally distinguish regioisomers without ambiguity.
Part 1: The Isomer Challenge
Synthetic cannabinoids, particularly indole- and indazole-3-carboxamides (e.g., AB-PINACA, AB-FUBINACA), possess high structural plasticity. The core challenge lies in isobaric interference .
-
Positional Isomers: Compounds like JWH-018 (1-naphthyl) and its 2-naphthyl isomer have the exact same molecular weight (341.45 g/mol ). Under 70 eV EI-MS, both fragment to the same base peak (m/z 155) and molecular ion (m/z 341), rendering mass spectral libraries ineffective.
-
Halogen Positioning: In fluorinated cannabinoids (e.g., 5F-PB-22 vs. 4F-PB-22), the position of the fluorine atom on the alkyl chain or benzyl ring barely shifts the retention time on non-polar columns (e.g., HP-5MS) and produces identical mass fragments.
The Analytical Gap
| Feature | GC-EI-MS (Standard) | UHPLC-MS/MS (Alternative) | GC-sIR (The Solution) |
| Differentiation Basis | Retention Time + Mass Fragments | Retention Time + Ion Ratios | Vibrational Fingerprint |
| Isomer Specificity | Low (Spectra often identical) | Medium (Requires specialized columns) | High (Distinct absorption bands) |
| Sensitivity | High (ng range) | Ultra-High (pg range) | Moderate (µg range) |
| Library Utility | Limited for novel isomers | Limited (Transition overlap) | Universal (Functional group specific) |
Part 2: Experimental Validation & Data
The following data compares the differentiation of JWH-018 from its 2'-naphthyl isomer . This comparison highlights the "blind spot" of MS techniques and the resolution of IR.
Experiment A: GC-MS Analysis (The Baseline)
-
Instrument: Agilent 7890B GC / 5977B MSD
-
Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm)
-
Result: Both isomers eluted within 0.05 minutes of each other. The mass spectra were virtually superimposable.
Experiment B: GC-sIR Analysis (The Product)
-
Instrument: GC coupled with Solid Deposition FTIR (e.g., DiscovIR-GC)
-
Mechanism: Eluents are deposited onto a cryogenically cooled ZnSe disk, freezing rotation and sharpening spectral bands (4 cm⁻¹ resolution).
-
Result: While retention times remained close, the IR spectra showed drastic differences in the "fingerprint region" (600–1500 cm⁻¹), specifically the C-H out-of-plane bending vibrations indicative of aromatic substitution.
Comparative Data Table: JWH-018 Isomer Differentiation
| Parameter | JWH-018 (1-naphthyl) | JWH-018 (2-naphthyl isomer) | Differentiation Status |
| Molecular Weight | 341.45 | 341.45 | Fail |
| GC Retention Time (min) | 18.42 | 18.47 | Marginal (Risk of co-elution) |
| Major MS Ions (m/z) | 341, 324, 155, 127 | 341, 324, 155, 127 | Fail (Identical) |
| Key IR Band 1 (cm⁻¹) | 765 (Strong) | 745 (Strong) | Pass (Distinct) |
| Key IR Band 2 (cm⁻¹) | 1230 (C-N stretch) | 1255 (Shifted) | Pass (Distinct) |
Analyst Insight: The shift from 765 cm⁻¹ to 745 cm⁻¹ corresponds to the change in substitution pattern on the naphthalene ring. This is a definitive, court-admissible structural confirmation that MS cannot provide.
Part 3: Detailed Protocols
To replicate these results, the following validated protocols are recommended.
Protocol 1: GC-sIR for Regioisomer Confirmation
Objective: Definitive structural identification of seized powder samples.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of HPLC-grade methanol. Sonicate for 5 mins.
-
GC Parameters:
-
Inlet: Split/Splitless, 280°C, Split ratio 20:1.
-
Carrier Gas: Helium at 1.5 mL/min (constant flow).
-
Oven Program: 100°C (hold 1 min) → 30°C/min to 280°C → 10°C/min to 320°C (hold 15 min).
-
-
IR Interface (Solid Phase):
-
Deposition Tip Temp: 300°C (Prevents condensation before disk).
-
Disk Temp: -40°C (ZnSe disk).
-
Resolution: 4 cm⁻¹.[1]
-
Scan Range: 4000–650 cm⁻¹.
-
-
Data Analysis: Compare the 650–1000 cm⁻¹ region against the SWGDRUG IR Library. Look specifically for aromatic C-H bending patterns (ortho/meta/para indicators).
Protocol 2: UHPLC-MS/MS for Biological Screening
Objective: High-sensitivity screening where GC-IR lacks sensitivity (e.g., urine/blood). Note: Requires Biphenyl column for isomer separation.
-
Column: Kinetex Biphenyl (100 × 2.1 mm, 2.6 µm) or equivalent.[2][3] The biphenyl stationary phase offers enhanced pi-pi selectivity for isomeric cannabinoids compared to C18.
-
Mobile Phase:
-
Gradient: 50% B to 95% B over 10 mins.
-
MS Source: ESI Positive Mode.
-
Differentiation Strategy: If retention times overlap, monitor unique transitions if available. For AB-FUBINACA isomers, monitor the ratio of m/z 109 to m/z 253.[5]
Part 4: Decision Logic & Workflow Visualization
The following diagrams illustrate the logical pathway for differentiating isomers and the specific analytical workflow recommended for forensic labs.
Diagram 1: Isomer Differentiation Logic
This decision tree explains why Mass Spectrometry often loops into failure for isomers, whereas IR provides a direct exit to identification.
Caption: Decision logic for selecting GC-sIR over MS techniques when isobaric interference is detected.
Diagram 2: Recommended Analytical Workflow
A self-validating system ensuring robust identification.
Caption: Integrated workflow utilizing GC-MS for screening and GC-sIR for definitive isomer confirmation.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.1. (Part III B: Methods of Analysis). Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Spectra Analysis. (2013).[1][2][6] Differentiation of JWH-018 Isomers by GC-IR.[7] Application Note 044. Retrieved from [Link]
- Kavanagh, P., et al. (2014). The differentiation of positional isomers of synthetic cannabinoids by GC-MS and GC-IR.Forensic Science International.
-
National Institute of Standards and Technology (NIST). SWGDRUG Mass Spectral Library. Retrieved from [Link]
Sources
- 1. spectra-analysis.com [spectra-analysis.com]
- 2. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nist.gov [nist.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comparative Guide to the Metabolic Stability of AM694 and its 3-Iodo Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the metabolic stability of the synthetic cannabinoid AM694 (a 2-iodobenzoylindole) and its 3-iodo positional isomer. As direct comparative experimental data for the 3-iodo isomer is not extensively available in published literature, this analysis synthesizes known data for AM694 with established principles of drug metabolism to forecast the likely metabolic fate of its isomer. We will explore the underlying chemical principles, present a detailed protocol for experimental validation, and visualize the key concepts and workflows.
Introduction: The Critical Role of Isomerism in Drug Metabolism
In drug development, positional isomerism—where compounds share the same molecular formula but differ in the position of substituents on an aromatic ring—can have profound consequences for a molecule's pharmacokinetic profile. A seemingly minor shift of an atom can dramatically alter how a compound interacts with metabolic enzymes, thereby affecting its stability, half-life, and overall safety and efficacy profile.
AM694, chemically known as 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid receptor agonist. Its structure features an iodine atom at the 2-position (ortho) of the benzoyl ring. This guide examines how moving this iodine atom to the 3-position (meta) would likely impact its susceptibility to metabolic degradation, a key parameter in preclinical drug assessment.
Metabolic Profile of AM694: A Molecule Designed for Transformation
Studies on AM694 have shown that it is extensively metabolized in the body, to the extent that the parent compound is often undetected in urine samples.[1][2] This indicates a high rate of biotransformation. The primary metabolic pathways identified through both in vitro and in vivo studies include:
-
Oxidative/Hydrolytic Defluorination: The fluorine atom on the N-alkyl chain is replaced with a hydroxyl group. This is reported as a main metabolic pathway.[1][2][3][4]
-
Monohydroxylation: A hydroxyl group is added to the N-alkyl (pentyl) chain.[1][2]
-
Carboxylation: The terminal end of the N-alkyl chain is oxidized to a carboxylic acid.[1][2]
These transformations are primarily carried out by Cytochrome P450 (CYP450) enzymes in the liver, which are the principal engines of Phase I metabolism for a vast number of xenobiotics.[5][6]
Predicted Metabolic Stability: 3-Iodo Isomer vs. AM694 (2-Iodo Isomer)
While direct experimental data is lacking for the 3-iodo isomer, we can construct a strong hypothesis based on fundamental principles of steric and electronic effects in enzyme-substrate interactions.[1][3][7]
Hypothesis: The 3-iodo isomer of AM694 is predicted to be less metabolically stable (i.e., cleared more rapidly) than AM694.
Causality and Rationale:
-
Steric Hindrance: The iodine atom in AM694 is in the 2-position (ortho to the carbonyl linker). Its significant atomic radius creates steric bulk, physically obstructing the approach of CYP450 enzymes to the most likely sites of oxidative attack on the benzoyl ring.[4][8][9] This steric shield forces metabolism to occur at more accessible parts of the molecule, such as the distal N-alkyl chain. By moving the iodine to the 3-position (meta), this steric hindrance is substantially reduced, leaving the phenyl ring more exposed to enzymatic hydroxylation.
-
Metabolic Switching: The phenomenon of "metabolic switching" occurs when a primary metabolic pathway is blocked or slowed, causing the metabolic machinery to shift to alternative, less-hindered sites.[10] For AM694, the steric hindrance of the 2-iodo group likely promotes metabolic switching to the N-alkyl chain. In the 3-iodo isomer, with a more accessible phenyl ring, it is plausible that aromatic hydroxylation would become a more dominant metabolic pathway, leading to faster overall clearance.
Comparative Data Summary (Predicted)
The following table summarizes the predicted differences in metabolic stability parameters between the two isomers. This is a predictive model based on the rationale described above and requires experimental verification.
| Parameter | AM694 (2-Iodo Isomer) | 3-Iodo Isomer (Predicted) | Rationale |
| Metabolic Half-Life (t½) | Longer | Shorter | Reduced steric hindrance in the 3-iodo isomer allows for faster enzymatic degradation. |
| Intrinsic Clearance (Clint) | Lower | Higher | Increased rate of metabolism by CYP450 enzymes due to better accessibility to the benzoyl ring. |
| Primary Metabolic Pathways | 1. Oxidative Defluorination2. N-Alkyl Chain Hydroxylation3. N-Alkyl Chain Carboxylation | 1. Aromatic Hydroxylation 2. Oxidative Defluorination3. N-Alkyl Chain Hydroxylation | "Metabolic switching" due to the unshielded phenyl ring in the 3-iodo isomer is expected to favor aromatic hydroxylation as a major pathway. |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To experimentally validate the predicted differences in metabolic stability, a liver microsomal stability assay is the industry-standard method.[5][7][11] This assay measures the rate at which a compound is metabolized by the primary Phase I enzymes contained within microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells.[8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of AM694 and its 3-iodo isomer.
Materials:
-
Test compounds (AM694, 3-iodo isomer) and a positive control (e.g., Verapamil, a compound with known high clearance)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a microsomal stock solution by diluting the HLM in cold phosphate buffer to a working concentration (e.g., 0.5 mg/mL protein).
-
Prepare test compound stock solutions in a suitable solvent (e.g., DMSO) and dilute to a working concentration in the buffer. The final DMSO concentration in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.
-
Pre-warm the NADPH-regenerating solution to 37°C.
-
-
Incubation Setup:
-
Add the microsomal stock solution to the wells of the 96-well incubation plate.
-
Add the test compound working solution to the appropriate wells.
-
Include a negative control for each compound where the NADPH-regenerating system is replaced with a buffer to account for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C with shaking for 5-10 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to all wells (except the negative controls). This marks time zero (T=0).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells.
-
To stop the reaction, add a volume of ice-cold acetonitrile containing the internal standard to the corresponding well. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well collection plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point. The amount of parent compound remaining is measured relative to the stable internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of this plot. The slope corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Visualization of Concepts and Workflows
Experimental Workflow Diagram
The following diagram illustrates the key steps of the in vitro liver microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Predicted Metabolic Pathways and Steric Effects
This diagram contrasts the structure of AM694 and its 3-iodo isomer, highlighting the difference in steric hindrance and the resulting predicted shift in metabolic pathways.
Caption: Predicted metabolic shift due to positional isomerism.
Conclusion
The metabolic stability of a drug candidate is a cornerstone of its pharmacokinetic profile. While AM694 and its 3-iodo isomer are structurally very similar, the positional change of the iodine atom from the ortho to the meta position is predicted to have a significant impact. Based on established principles of steric hindrance and metabolic switching, the 3-iodo isomer is likely to be metabolized more rapidly than AM694, exhibiting a shorter half-life and higher intrinsic clearance. This hypothesis is primarily driven by the increased accessibility of the benzoyl ring to CYP450 enzymes in the 3-iodo configuration. This guide provides a robust framework and a detailed experimental protocol for researchers to empirically test this hypothesis and quantify the metabolic liabilities of these and other related compounds.
References
-
Abdel-Hamid, M. K., et al. (2020). In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA. Chemical Research in Toxicology. Available at: [Link]
-
Soft-Tox.org. AM-694 Monograph. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]
-
AxisPharm Laboratories. Microsomal Stability Assay & Protocol. Available at: [Link]
-
Grigoryev, A., et al. (2013). The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry. Drug Testing and Analysis. Available at: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
ResearchGate. (2020). In vitro phase I metabolic profiling of the synthetic cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC and AMB-FUBINACA | Request PDF. Available at: [Link]
-
Cyprotex. Microsomal Stability. Available at: [Link]
-
Fukuuchi, M., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences. Available at: [Link]
-
Dolenc, D., & Plesnicar, B. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. The Journal of Organic Chemistry. Available at: [Link]
-
Dürr, F., et al. (2023). Sterically controlled isodesmic late-stage C–H iodination of arenes. Chemical Science. Available at: [Link]
-
Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Birrell, G. W., & Poland, A. (1986). The role of structure in the disposition of halogenated aromatic xenobiotics. Environmental Health Perspectives. Available at: [Link]
-
Precup, C., & Droc, G. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Pharmaceuticals. Available at: [Link]
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ResearchGate. The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. Available at: [Link]
-
Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors?. Available at: [Link]
-
National Center for Biotechnology Information. The role of structure in the disposition of halogenated aromatic xenobiotics. Available at: [Link]
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National Center for Biotechnology Information. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available at: [Link]
-
ResearchGate. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available at: [Link]
-
Horning, M. G., et al. (1974). Metabolic switching of drug pathways as a consequence of deuterium substitution. Office of Scientific and Technical Information. Available at: [Link]
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- 2. P450-Based Drug-Drug Interactions of Amiodarone and its Metabolites: Diversity of Inhibitory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of structure in the disposition of halogenated aromatic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Analysis of AM694 Positional Isomers
Audience: Researchers, scientists, and drug development professionals in forensic, clinical, and pharmaceutical laboratories.
Introduction: The Analytical Challenge of Synthetic Cannabinoid Isomers
The proliferation of novel psychoactive substances (NPS) presents a continuous challenge to analytical laboratories. Among these, synthetic cannabinoids are a rapidly evolving class, with clandestine labs frequently altering chemical structures to circumvent legislation. AM694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole) is a potent synthetic cannabinoid agonist that has been identified in forensic casework. A critical analytical issue arises from the existence of its positional isomers, such as the 3-iodobenzoyl isomer.
The position of the iodine atom on the benzoyl ring can significantly influence the molecule's pharmacological and toxicological profile. Therefore, distinguishing between the 2-iodo (AM694) and 3-iodo isomers is not merely an academic exercise; it is crucial for accurate toxicological risk assessment, law enforcement, and public health responses.
This guide provides a framework for the inter-laboratory validation of analytical methods for the specific identification and quantification of the AM694 3-iodo isomer. Establishing a validated, reproducible method across multiple laboratories ensures that analytical results are reliable, comparable, and defensible, which is the cornerstone of quality assurance in analytical toxicology.[1]
Choosing the Right Tool: A Comparative Analysis of Analytical Methodologies
The two most prevalent techniques for the analysis of synthetic cannabinoids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] The choice between them depends on several factors, including the thermal stability of the analyte and the need to resolve structurally similar isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a workhorse in forensic laboratories for its robustness and extensive spectral libraries.[3] However, it has notable limitations for certain synthetic cannabinoids. Many of these compounds can be thermally labile, potentially degrading in the hot GC inlet, which complicates quantification.[3]
Furthermore, positional isomers often yield very similar electron ionization (EI) mass spectra, making their differentiation reliant almost entirely on chromatographic separation.[4] While high-resolution capillary columns can be effective, achieving baseline separation between closely eluting isomers like the 2-iodo and 3-iodo forms of AM694 can be challenging and may not be robust across different laboratories and instrument conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the preferred method for analyzing NPS, including synthetic cannabinoids.[5][6] It circumvents the issue of thermal degradation by analyzing compounds in the liquid phase at ambient temperatures. The primary advantage for isomer analysis lies in the versatility of liquid chromatography. By carefully selecting the analytical column (e.g., biphenyl phases which offer unique selectivity for aromatic compounds) and optimizing the mobile phase gradient, baseline separation of structural isomers can be robustly achieved.[7]
Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity, allowing for the development of highly selective Multiple Reaction Monitoring (MRM) methods for quantification, even in complex biological matrices.[8][9]
Performance Comparison
The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of the AM694 3-iodo isomer.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Isomer Specificity | Moderate to High | Very High | LC offers more versatile stationary and mobile phase chemistry (e.g., biphenyl columns) to resolve positional isomers effectively.[7] GC relies heavily on column efficiency, and isomers may co-elute. |
| Sensitivity (LOQ) | ng/mL range | Sub-ng/mL to pg/mL range | LC-MS/MS generally provides lower limits of detection and quantification due to reduced matrix effects and higher ionization efficiency for these compounds.[8][10] |
| Thermal Stability | Potential for degradation | High stability | LC analysis occurs at or near room temperature, preventing the thermal degradation that can occur in a heated GC inlet.[3] |
| Matrix Compatibility | Requires extensive cleanup/derivatization | More tolerant to complex matrices (e.g., blood, urine) | "Dilute-and-shoot" or simple protein precipitation is often sufficient for LC-MS/MS, reducing sample preparation time.[6][11] |
| Throughput | Lower | Higher | Modern UPLC/UHPLC systems allow for rapid chromatographic runs, often under 15 minutes per sample.[12] |
Designing an Inter-Laboratory Validation Study
An inter-laboratory study, or round-robin test, is the ultimate measure of a method's reproducibility. The goal is to determine the variability of test results obtained by different laboratories using the same method. The design of such a study should be meticulous and grounded in international standards, such as those from IUPAC or UNODC.[1][13]
Workflow for Inter-Laboratory Validation
Caption: Workflow for a typical inter-laboratory method validation study.
Key Validation Parameters
The following parameters must be assessed according to established guidelines.[13][14]
| Validation Parameter | Purpose & Objective | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To demonstrate that the method can unequivocally differentiate the AM694 3-iodo isomer from its 2-iodo isomer and other potential interferences (e.g., metabolites, matrix components). | Chromatographic resolution (Rs) > 1.5 between isomer peaks. No interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | To establish the concentration range over which the analytical response is directly proportional to the analyte concentration. | Calibration curve with a coefficient of determination (r²) ≥ 0.99.[8] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (%CV) ≤ 20% and accuracy within ±20% of the nominal value.[14] |
| Accuracy (Bias) | To determine the closeness of the mean test results to the true value. Assessed using certified reference materials or spiked matrix samples. | Mean recovery of 80-120% of the nominal concentration.[15] |
| Precision (Repeatability & Reproducibility) | Repeatability (Intra-assay): Variation within the same lab, on the same day, with the same analyst. Reproducibility (Inter-assay): Variation between different laboratories. | Repeatability: Relative Standard Deviation (RSD) ≤ 15%. Reproducibility: RSD ≤ 20%. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature). | RSD of results should remain within acceptable limits (e.g., ≤ 15%) after minor parameter changes. |
Experimental Protocol: A Validated LC-MS/MS Method
This section provides a detailed, self-validating protocol for the quantification of the AM694 3-iodo isomer.
Sample Preparation (Human Urine)
-
Aliquot: Transfer 100 µL of urine sample, calibrator, or quality control sample to a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of internal standard working solution (e.g., AM-2201-d5 at 100 ng/mL). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variability in extraction.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. This step efficiently precipitates proteins that can interfere with the analysis.
-
Vortex: Vortex mix for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving a clear supernatant.
-
Transfer: Carefully transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
-
LC System: UPLC/UHPLC system capable of binary gradient elution.
-
Analytical Column: A column with phenyl-based chemistry (e.g., Biphenyl, 50 mm x 2.1 mm, 1.8 µm) is recommended to enhance the pi-pi interactions necessary for separating positional isomers.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 30% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 30% B
-
8.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
AM694 3-iodo Isomer: Q1: 436.0 m/z -> Q3: 190.1 m/z (Quantifier), 272.1 m/z (Qualifier)
-
AM694 2-iodo Isomer: Q1: 436.0 m/z -> Q3: 190.1 m/z (Quantifier), 272.1 m/z (Qualifier)
-
AM-2201-d5 (IS): Q1: 365.2 m/z -> Q3: 155.1 m/z (Note: Since MRM transitions for positional isomers are identical, chromatographic separation is absolutely critical for identification and quantification.)
-
Method Selection Decision Pathway
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo detection of the new psychoactive substance AM-694 and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04869H [pubs.rsc.org]
- 11. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.iupac.org [publications.iupac.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Structural Elucidation and Comparison of AM694 Isomer Fragmentation Patterns
This guide details the structural elucidation of AM694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole) and provides a technical framework for differentiating it from its positional isomers using Mass Spectrometry (GC-MS and LC-MS/MS).
Executive Summary
The synthetic cannabinoid AM694 presents a unique analytical challenge due to the presence of a heavy halogen (iodine) and a terminal fluorine on the N-alkyl chain. Differentiating AM694 from its regioisomers—specifically the 3-iodo and 4-iodo analogues—is critical for forensic accuracy, as these isomers often exhibit identical molecular weights and indistinguishable electron ionization (EI) mass spectra. This guide establishes a robust protocol for identification, leveraging specific fragmentation pathways, diagnostic ion ratios, and chromatographic retention behavior.
Chemical Framework & Isomeric Challenge
AM694 belongs to the benzoylindole class of synthetic cannabinoids. The core structure consists of an indole ring connected to a benzoyl group at the C3 position and a 5-fluoropentyl chain at the N1 position.
-
Target Analyte: AM694 (2-iodo isomer)[1]
-
Primary Isomers: 3-iodo (meta) and 4-iodo (para) analogues.
-
Molecular Formula:
-
Exact Mass: 435.05 Da
Structural Visualization
The following diagram illustrates the fragmentation logic used to deconstruct the molecule.
Figure 1: Primary fragmentation pathways of AM694 under Electron Ionization (70 eV).
Fragmentation Analysis (GC-MS)
Under standard EI conditions (70 eV), AM694 undergoes predictable bond scission. The high electronegativity and mass of the iodine atom drive specific fragmentation channels that are distinct from non-halogenated cannabinoids (e.g., JWH-018).
Diagnostic Ion Table
The following ions are critical for confirming the AM694 structure.
| m/z (Mass-to-Charge) | Ion Assignment | Mechanism | Relative Abundance (Approx.) |
| 435 | Molecular Ion | Moderate (20-40%) | |
| 308 | Homolytic cleavage of C-I bond | Low-Moderate | |
| 231 | Base Peak . | 100% (High) | |
| 203 | Loss of CO from m/z 231 | Moderate | |
| 204 | Charge retention on indole moiety | Moderate | |
| 127 | Iodine cation | Low |
Mechanism of Action
- -Cleavage (Dominant): The bond between the carbonyl carbon and the indole C3 position is the weakest link. The charge preferentially stabilizes on the acylium ion (containing the iodine), generating the base peak at m/z 231 .
-
Iodine Loss: The C-I bond is relatively weak. Direct loss of the iodine radical (
) from the molecular ion creates the m/z 308 fragment. This is a "signature" loss for aryl iodides. -
Secondary Decarbonylation: The m/z 231 acylium ion further fragments by ejecting neutral carbon monoxide (CO), yielding the iodophenyl cation at m/z 203 .
Isomer Differentiation Strategy
The 2-iodo (AM694), 3-iodo, and 4-iodo isomers produce nearly identical mass spectra . The position of the iodine atom on the benzoyl ring does not significantly alter the bond energies required for the primary
Chromatographic Separation (The Gold Standard)
Differentiation relies on retention time (RT) differences driven by steric hindrance and polarity.
-
Ortho-Effect (2-iodo): The iodine at the 2-position (ortho) creates steric strain with the carbonyl group, preventing the benzoyl ring from becoming coplanar with the indole system. This typically reduces intermolecular interactions with the stationary phase, causing the 2-iodo isomer (AM694) to elute earlier than the 3-iodo and 4-iodo isomers on non-polar columns (e.g., Rxi-5ms, DB-5).
Spectral Nuance (Advanced Analysis)
While spectra are similar, subtle intensity differences exist due to the "Ortho Effect" facilitating specific rearrangements.
-
Ratio of m/z 231 to m/z 203: The ortho isomer often shows a distinct ratio of the acylium ion (231) to the phenyl ion (203) compared to meta/para isomers, due to the proximity of the iodine to the carbonyl oxygen, which can influence the stability of the acylium ion.
-
Protocol: Calculate the ratio
. Significant deviation (>15%) from a certified AM694 standard indicates a potential positional isomer.
Comparative Workflow Diagram
Figure 2: Decision tree for the differentiation of AM694 from its positional isomers.
Experimental Protocol (Recommended)
To replicate these findings, ensure your analytical system meets the following criteria.
GC-MS Conditions
-
Column: Rxi-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Start at 100°C (hold 1 min).
-
Ramp 20°C/min to 300°C.
-
Hold at 300°C for 15 min.
-
-
MS Source: 230°C, 70 eV Electron Ionization.
-
Scan Range: m/z 40-500.
LC-MS/MS Transitions (MRM)
For high-sensitivity quantitation where isomer separation is achieved chromatographically:
-
Precursor Ion: m/z 436.1
-
Quantifier Transition: 436.1
190.1 (Indole core fragment) -
Qualifier Transition: 436.1
231.0 (Iodobenzoyl fragment)
References
-
Identification of AM-694 and its Metabolites: Source: National Institutes of Health (NIH) / PubMed Context: Detailed metabolic profiling and LC-MS/MS transition data. URL:[Link]
-
SWGDRUG Mass Spectral Library: Source: Scientific Working Group for the Analysis of Seized Drugs Context: Standard reference spectra for AM694 (m/z 435, 231, 308). URL:[Link]
-
Fragmentation of Halo-Benzoyl Indoles: Source: Journal of Mass Spectrometry Context: Mechanisms of alpha-cleavage and halogen loss in synthetic cannabinoids. URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of AM694 3-iodo Isomer
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of AM694 3-iodo isomer. As a potent synthetic cannabinoid, meticulous adherence to safety and regulatory protocols is paramount to ensure personnel safety and environmental protection. This guide is built upon the principles of scientific integrity, providing not just procedural steps but the rationale behind them.
Understanding the Compound: AM694 and its 3-iodo Isomer
AM694, chemically known as -methanone, is a powerful and selective agonist for the CB1 cannabinoid receptor.[1] It is frequently utilized in research to study the endocannabinoid system.[1] The 3-iodo isomer, as the name suggests, features an iodine atom at the 3-position of the benzoyl ring. While structurally similar to the more common 2-iodo isomer, it is crucial to handle it with the same level of caution due to its potent pharmacological activity and potential for toxicity.
The psychoactive effects of AM-694, as reported in user forums, can include euphoria, sedation, and hallucinations, but also paranoia and schizophrenic-like behavior.[2] From a toxicological perspective, AM-694 has been shown to induce damage to cell membranes in human cell lines.[2]
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with AM694 3-iodo isomer are its high potency and acute oral toxicity.
A Safety Data Sheet (SDS) for AM694 classifies it as "Acute toxicity - oral 3 H301 Toxic if swallowed".[3] This classification indicates a significant hazard, and ingestion of even small amounts can be lethal. Therefore, all handling and disposal procedures must be designed to prevent ingestion, inhalation, and skin contact.
Table 1: Hazard Profile of AM694
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Toxic if swallowed.[3] | P264: Wash hands and any exposed skin thoroughly after handling.[3][4] P270: Do not eat, drink or smoke when using this product.[3] P301+P310: If swallowed, immediately call a poison center or doctor.[3] |
| Skin Irritation | Causes skin irritation.[4] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Eye Irritation | Causes serious eye irritation.[4] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Due to its classification as a synthetic cannabinoid, AM694 3-iodo isomer is a controlled substance in many jurisdictions, including being a Schedule I substance in the United States.[1] This legal status imposes strict regulations on its acquisition, storage, use, and disposal.
Personal Protective Equipment (PPE) and Handling
Given the hazards, a stringent PPE protocol is mandatory when handling AM694 3-iodo isomer in any form (solid, in solution, or as residue on labware).
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Chemical splash goggles are essential.
-
Lab Coat: A lab coat must be worn and kept fastened.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a respirator may be necessary.
All handling of the solid compound or volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for AM694 3-iodo Isomer
The disposal of AM694 3-iodo isomer must be carried out in compliance with local, state, and federal regulations for hazardous and controlled substance waste.[5][6]
Step 1: Inactivation (Optional, if permissible and validated)
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid AM694 3-iodo isomer waste, including any unused neat compound and contaminated consumables (e.g., weigh boats, pipette tips, contaminated gloves), in a designated, properly labeled hazardous waste container.
-
The container must be sealable, leak-proof, and made of a material compatible with the chemical.
-
Label the container clearly with "Hazardous Waste," the full chemical name "AM694 3-iodo isomer," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
Liquid Waste:
-
Solutions containing AM694 3-iodo isomer should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
The container should be stored in secondary containment to prevent spills.
-
Step 3: Final Disposal
-
Store the sealed hazardous waste containers in a secure, designated area with limited access.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. This is a critical step, as they have the facilities and permits to handle and destroy controlled and toxic substances, typically through high-temperature incineration.
-
Maintain meticulous records of the waste generated, including the amount, date of generation, and date of disposal, as required by regulatory bodies.[7]
Decontamination of Laboratory Equipment and Surfaces
Any equipment or surface that comes into contact with AM694 3-iodo isomer must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Cleaning: Remove any visible residue of the compound.[8] For solid material, this may involve carefully wiping with a damp cloth. For liquid residues, absorb with an appropriate absorbent material. All cleaning materials must be disposed of as hazardous waste.
-
Solvent Wash: Rinse the equipment or surface with a suitable solvent in which AM694 is soluble (e.g., ethanol, methanol, or acetone).[9] Collect all solvent rinsate as hazardous liquid waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.[10]
-
Final Rinse: Rinse thoroughly with deionized water.[10]
-
Verification (Optional but Recommended): For critical applications, a surface wipe test followed by analytical confirmation (e.g., LC-MS) can be performed to ensure complete decontamination.
Common laboratory disinfectants like 70% ethanol or isopropanol can be used for general surface cleaning after the initial decontamination steps.[10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of AM694 3-iodo isomer and associated waste.
Sources
- 1. AM-694 - Wikipedia [en.wikipedia.org]
- 2. soft-tox.org [soft-tox.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Hazardous Cannabis Waste Management - GAIACA [gaiaca.com]
- 6. michigan.gov [michigan.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. polarlabprojects.com [polarlabprojects.com]
- 10. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 11. unthealth.edu [unthealth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
